BDP R6G amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30BClF2N4O |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |
InChI Key |
MNYJFICGJSOWBU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BDP R6G Amine Hydrochloride: A Technical Guide to its Fluorescence Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine hydrochloride is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes have become indispensable tools in biological and materials research. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a widely used fluorescent dye, making it a suitable alternative in many applications.[1][2] This technical guide provides an in-depth exploration of the fluorescence principles of this compound, its photophysical properties, and detailed experimental protocols for its characterization and application in protein labeling.
Core Principle of Fluorescence
The fluorescence of this compound originates from its rigid, planar core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.[1] The fluorescence process can be understood through the following steps:
-
Excitation: The molecule absorbs a photon of light with a specific energy, causing an electron to transition from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The wavelength of light that is most efficiently absorbed is known as the excitation maximum (λ_ex).
-
Vibrational Relaxation: Following excitation, the molecule rapidly loses some of its vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state. This process is very fast, typically occurring on the picosecond timescale.
-
Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by emitting a photon of light. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
The high fluorescence quantum yield of BODIPY dyes like BDP R6G is attributed to their rigid structure, which minimizes non-radiative decay pathways such as internal conversion and intersystem crossing, thus maximizing the probability of de-excitation through fluorescence.
Photophysical Properties
The key photophysical properties of this compound are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λ_ex) | 530 nm | [3][4] |
| Emission Maximum (λ_em) | 548 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 76000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ_f) | 0.96 | [4] |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | [4] |
| Solubility | Good in DMF, DMSO, and alcohols | [4] |
Experimental Protocols
Measurement of Absorption and Emission Spectra
A fundamental characterization of any fluorescent dye involves determining its absorption and emission spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Absorption Spectrum:
-
Use a UV-Visible spectrophotometer.
-
Record the absorbance of the solution over a range of wavelengths (e.g., 300-700 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_max).
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λ_max (530 nm).
-
Scan the emission wavelengths over a range (e.g., 520-700 nm) to record the fluorescence emission spectrum.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).[6]
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common and reliable approach.[7]
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to BDP R6G. Rhodamine 6G (Φ_f ≈ 0.95 in ethanol) is a suitable standard.
-
Sample Preparation: Prepare a series of solutions of both the BDP R6G sample and the Rhodamine 6G standard in the same solvent (e.g., ethanol) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fits is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[7]
-
Protein Labeling with this compound
The primary amine group on this compound allows for its covalent conjugation to biomolecules, such as proteins, through their primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues). This is typically achieved by converting the amine to a more reactive species or by reacting it with an activated carboxyl group on the protein. A more common approach for labeling proteins is to use an amine-reactive derivative of the dye, such as BDP R6G NHS ester. The following is a general protocol for labeling a protein with an amine-reactive dye.[8][9]
Methodology:
-
Protein and Dye Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer at a slightly basic pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to a concentration of 2-10 mg/mL.[8][10] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.[8]
-
Immediately before use, dissolve the amine-reactive BDP R6G derivative (e.g., NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[8]
-
-
Conjugation Reaction:
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., phosphate-buffered saline, PBS).[8] The first colored fraction to elute will be the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max, 530 nm).
-
The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The DOL is then calculated as: DOL = A_max / (ε_dye * Protein concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its λ_max.[8]
-
Visualizations
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biopioneer.com.tw [biopioneer.com.tw]
- 4. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 5. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 6. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Profile of BDP R6G Amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of BDP R6G amine hydrochloride, a prominent fluorescent dye in the borondipyrromethene (BODIPY) class. This document details the core photophysical properties, experimental protocols for spectral characterization, and illustrates its application in monitoring biological signaling pathways.
Core Photophysical Properties
This compound is recognized for its exceptional brightness and photostability, making it a valuable tool in fluorescence-based applications. Its key spectral characteristics are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 530 nm | [1][] |
| Emission Maximum (λem) | 548 nm | [1][] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |
| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Good in DMF, DMSO, and alcohols | [1] |
Note: The molar extinction coefficient is for the closely related BDP R6G NHS ester and is expected to be similar for the amine hydrochloride form.
Experimental Protocols
Accurate determination of the excitation and emission spectra of this compound is crucial for its effective use. The following protocols outline the standard methodologies for these measurements.
Measurement of Excitation and Emission Spectra
This protocol describes the procedure for obtaining the fluorescence excitation and emission spectra using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution with the chosen spectroscopic solvent (e.g., ethanol) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up and stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Fill a quartz cuvette with the spectroscopic solvent and record a blank scan for both excitation and emission to account for solvent Raman scattering and other background signals.
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the known maximum absorbance of the dye (530 nm).
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission, for instance, from 540 nm to 700 nm.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the maximum of the recorded emission spectrum (548 nm).
-
Scan the excitation monochromator over a wavelength range that includes the expected absorption, for example, from 450 nm to 540 nm.
-
Correct the resulting spectrum for variations in the lamp output over this wavelength range using the instrument's correction files.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.
-
References
BDP R6G Amine Hydrochloride: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of BDP R6G amine hydrochloride, a bright and photostable borondipyrromethene dye. Designed for researchers in life sciences and professionals in drug development, this document details the essential characteristics of the fluorophore, standardized experimental protocols for its characterization, and its applications in molecular labeling.
Core Photophysical and Chemical Properties
This compound is a fluorescent dye that exhibits strong absorption and emission in the visible spectrum, making it an excellent choice for a variety of fluorescence-based assays. Its chemical structure features a terminal aliphatic amine group, which allows for covalent conjugation to various electrophiles, such as proteins and peptides, through techniques like enzymatic transamination.[1][2] The hydrochloride salt form enhances its solubility in aqueous buffers, a critical factor for biological applications.
The photophysical properties of BDP R6G are comparable to Rhodamine 6G (R6G), offering a robust alternative with high quantum yield and photostability.[3] While the exact molar extinction coefficient for the amine hydrochloride derivative is not widely published, a closely related compound, BDP R6G NHS ester, has a molar extinction coefficient of 76,000 M-1cm-1.[4] This value serves as a reliable estimate for the amine form, as the modifying group has a negligible impact on the core fluorophore's absorbance characteristics.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 | [4] |
| Absorption Maximum (λabs) | 530 nm | [1][2] |
| Emission Maximum (λem) | 548 nm | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][4] |
| Molecular Formula | C24H30N4BClF2O | [1] |
| Molecular Weight | 474.78 g/mol | [1] |
| Solubility | Good in DMF, DMSO, and alcohols | [1][2] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a critical parameter for accurately determining the concentration of a substance in solution. The following protocol outlines the standard methodology for its determination using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εlc).[5]
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, or a relevant aqueous buffer)
-
Calibrated UV-Visible spectrophotometer
-
Quartz cuvettes with a 1 cm path length
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of dilutions from the stock solution to prepare at least five different concentrations of the dye. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of BDP R6G (around 530 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution at the absorption maximum (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The plot should be linear, confirming adherence to the Beer-Lambert law.
-
The molar extinction coefficient (ε) is calculated from the slope of the line, given that the path length (l) of the cuvette is 1 cm.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.
Caption: Workflow for Determining Molar Extinction Coefficient.
Application in Fluorescence Labeling
The primary amine group of this compound makes it a versatile tool for covalent labeling of biomolecules. The following diagram illustrates the general principle of conjugating the dye to a protein containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester-activated carboxyl group.
Caption: Principle of Amine-Reactive Fluorescence Labeling.
References
Measuring the Quantum Yield of BDP R6G Amine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of BDP R6G amine hydrochloride. This borondipyrromethene-based dye, which spectrally matches Rhodamine 6G (R6G), is a valuable tool in various research and development applications due to its high fluorescence efficiency. A precise understanding of its quantum yield is critical for the quantitative analysis of fluorescence-based assays and the development of novel diagnostic and therapeutic agents.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A quantum yield value approaching 1.0 (or 100%) indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore.
This compound is known for its high quantum yield, making it a bright and photostable fluorescent probe[1][2][3][4]. The reported quantum yield for BDP R6G amine is approximately 0.96[4][5][6]. This guide will detail the experimental procedures to verify this value.
Core Principles of Quantum Yield Measurement
There are two primary methods for measuring fluorescence quantum yield: the absolute method and the relative (or comparative) method[7].
-
Absolute Method: This technique directly measures the number of photons emitted and absorbed by a sample, typically utilizing an integrating sphere to capture all emitted light[7][8]. While instrumentally more complex, it does not require a reference standard.
-
Relative Method: This more common and experimentally simpler approach compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield[7][9]. The accuracy of this method is contingent on the reliability of the standard's quantum yield value.
This guide will focus on the relative quantum yield measurement, using Rhodamine 6G as the standard, a common practice for dyes in this spectral region[10].
Data Presentation
For accurate quantum yield determination, a series of measurements are required. The following tables summarize the key photophysical properties of this compound and the commonly used standard, Rhodamine 6G.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [5][6] |
| Emission Maximum (λem) | 548 nm | [5][6] |
| Reported Quantum Yield (Φ) | 0.96 | [4][5][6] |
| Molar Extinction Coefficient (ε) at 530 nm | 76,000 L⋅mol⁻¹⋅cm⁻¹ | [4] |
| Solubility | Good in DMF, DMSO, alcohols | [5][6] |
Table 2: Photophysical Properties of Rhodamine 6G (Reference Standard)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~528 nm (in ethanol) | |
| Emission Maximum (λem) | ~550 nm (in ethanol) | |
| Quantum Yield (Φ) in ethanol | 0.95 | [10] |
| Solvent | Ethanol | [10] |
Experimental Protocols
The following is a detailed protocol for the relative measurement of the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
This compound: High purity solid.
-
Rhodamine 6G: High purity solid (as the reference standard).
-
Solvent: Spectroscopic grade ethanol. Ensure the solvent is free from fluorescent impurities.
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.
-
Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of both this compound and Rhodamine 6G in spectroscopic grade ethanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects[9][11].
Absorbance Measurement
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions of this compound and Rhodamine 6G.
-
Record the absorbance at the chosen excitation wavelength (e.g., 520 nm).
Fluorescence Measurement
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band.
-
Measure the fluorescence emission of a solvent blank and subtract this from the sample and standard spectra.
Data Analysis and Calculation
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard (Rhodamine 6G).
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.
Calculation Steps:
-
Integrate Fluorescence Spectra: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and Rhodamine 6G.
-
Linear Regression: Perform a linear regression for both data sets to obtain the gradients (Grad_X and Grad_ST).
-
Calculate Quantum Yield: Use the equation above to calculate the quantum yield of this compound.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantum yield measurement process.
Caption: Workflow for relative quantum yield determination.
Caption: Key parameters for relative quantum yield calculation.
Conclusion
The accurate determination of the fluorescence quantum yield of this compound is essential for its effective application in research and drug development. The relative measurement method, when performed with care and a reliable standard, provides a robust and accessible means of quantifying this critical photophysical property. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently assess the quantum yield of this and other fluorophores, ensuring the reliability and reproducibility of their fluorescence-based studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medkoo.com [medkoo.com]
- 3. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jasco-global.com [jasco-global.com]
- 8. edinst.com [edinst.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. iss.com [iss.com]
An In-Depth Technical Guide to BDP R6G Amine Hydrochloride for Researchers and Drug Development Professionals
Introduction
BDP R6G amine hydrochloride is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes have become indispensable tools in biological research. BDP R6G is specifically designed to match the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, while offering the superior photostability characteristic of the BODIPY core. The presence of a primary amine group in its hydrochloride salt form makes BDP R6G amine a versatile tool for covalent labeling of various biomolecules and for use in specific enzymatic reactions, enabling the investigation of complex biological processes, including cellular signaling pathways.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and examples of its use in research.
Core Properties and Data Presentation
This compound is characterized by its bright green fluorescence. The key quantitative data for this fluorophore are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | [1] |
| Molecular Weight | 474.78 g/mol | [1] |
| CAS Number | 2183473-06-3 | [1] |
| Appearance | Orange to brown solid | [1] |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | ~70,000-76,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | |
| Solubility | Good in DMF, DMSO, and alcohols | [1] |
| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | [1] |
Experimental Protocols
The primary amine group of this compound is a key functional moiety that allows for its conjugation to various molecules of interest, including proteins, peptides, and other biomolecules containing suitable electrophilic groups or carboxylic acids.
Protocol 1: Covalent Labeling of Carboxylic Acid-Containing Molecules via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This method creates a stable amide bond between the dye and the target molecule.
Materials:
-
This compound
-
Target molecule with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Allow EDC and NHS/sulfo-NHS to come to room temperature before opening.
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC and NHS (or sulfo-NHS) to the solution of the carboxylic acid-containing molecule. A molar excess of EDC and NHS over the carboxylic acid is typically used (e.g., 2-5 fold excess of EDC and 5-10 fold excess of NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form a reactive NHS ester.
-
-
Conjugation with BDP R6G Amine:
-
Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound solution to the activated molecule solution. The molar ratio of the amine dye to the target molecule should be optimized, but a starting point of 1.5 to 5-fold molar excess of the dye is recommended.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled molecule.
-
Workflow for EDC/NHS Coupling:
Caption: Workflow for conjugating BDP R6G amine to a carboxylic acid.
Protocol 2: Enzymatic Labeling using Transaminases (Conceptual Framework)
The primary amine of BDP R6G amine can potentially serve as a substrate for transaminase enzymes. This allows for the site-specific labeling of molecules containing a ketone or aldehyde group. A high-throughput screening assay for transaminase activity often utilizes a fluorescent amine donor, where the conversion to a ketone product can be monitored.[2][3][4][5] This principle can be adapted for labeling purposes.
Conceptual Workflow:
-
System Components:
-
A target molecule containing a ketone or aldehyde group.
-
A suitable transaminase enzyme that accepts BDP R6G amine as an amino donor.
-
This compound.
-
Pyridoxal 5'-phosphate (PLP) as a cofactor for the transaminase.
-
Appropriate buffer system (e.g., phosphate (B84403) buffer, pH 7-8).
-
-
Reaction:
-
The transaminase catalyzes the transfer of the amine group from BDP R6G amine to the ketone/aldehyde on the target molecule.
-
This results in the formation of a new amine on the target molecule and the conversion of BDP R6G amine to its corresponding ketone, which may have different fluorescent properties. Alternatively, if the target molecule is an amino acceptor, the BDP R6G amine will be incorporated into the target molecule.
-
Signaling Pathway Investigation Framework:
Caption: Conceptual workflow for enzymatic labeling using a transaminase.
Applications in Research
While specific published examples detailing the use of this compound in signaling pathway research are emerging, the properties of BODIPY dyes in general, and the reactivity of the amine group, suggest several potential high-impact applications.
Visualizing Cellular Components and Processes
Once conjugated to a molecule that targets a specific subcellular compartment (e.g., mitochondria, lysosomes) or is involved in a particular process (e.g., lipid metabolism), the BDP R6G fluorophore allows for the visualization of these structures and events using fluorescence microscopy.[6] The high photostability of the BODIPY core is particularly advantageous for time-lapse imaging experiments.
Studying Protein-Protein Interactions
By labeling a protein of interest with BDP R6G amine, it is possible to study its interactions with other proteins. Techniques such as Förster Resonance Energy Transfer (FRET) can be employed if a suitable acceptor fluorophore is present on the interacting partner.
Hypothetical Signaling Pathway Investigation: Kinase Activity Probe
A potential application in signaling research is the development of a kinase activity probe. A peptide substrate for a specific kinase could be synthesized with a carboxylic acid group. This peptide could then be labeled with this compound using the EDC/NHS coupling protocol.
Logical Flow for Kinase Activity Probe:
Caption: Logic for a kinase activity probe using BDP R6G amine.
In this scenario, the fluorescently labeled peptide could be introduced into cells or a cell lysate. The activity of the target kinase would lead to the phosphorylation of the peptide. The phosphorylated, fluorescent peptide could then be detected, for example, by gel electrophoresis using Phos-tag™ gels or by using a phosphorylation-specific antibody in an immunoassay. This would allow for the spatial and temporal monitoring of kinase activity within a signaling cascade.
Conclusion
This compound is a versatile and powerful fluorescent probe for researchers in the life sciences and drug development. Its favorable spectral properties, high quantum yield, and photostability, combined with a reactive primary amine group, enable a wide range of labeling and detection strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this dye in elucidating complex biological phenomena, including the intricate networks of cellular signaling pathways. As research progresses, the applications of this compound are expected to expand, further solidifying the role of BODIPY dyes as essential tools in modern biological research.
References
- 1. Red-light-sensitive BODIPY photoprotecting groups for amines and their biological application in controlling heart rhythm - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based high-throughput screening system for R-ω-transaminase engineering and its substrate scope extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
BDP R6G Amine Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core characteristics and applications of the fluorophore BDP R6G amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, bioconjugation methodologies, and applications in cellular analysis, complete with experimental protocols and troubleshooting guidance.
Core Fluorophore Characteristics
This compound is a bright and photostable borondipyrromethene (BODIPY) dye. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based assays. The presence of a primary amine group allows for its covalent conjugation to a wide range of biomolecules.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | [1] |
| Molecular Weight | 474.78 g/mol | [1] |
| Appearance | Orange to brown solid | [1] |
| Solubility | Good in DMF, DMSO, alcohols | [1] |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | 0.96 | [1][3] |
| Photostability | High | [3] |
| pH Sensitivity | Little pH dependence | [3] |
Bioconjugation and Experimental Protocols
The primary amine group on this compound serves as a reactive handle for conjugation to various functional groups on biomolecules, most commonly carboxyl groups and N-hydroxysuccinimidyl (NHS) esters on proteins, antibodies, and peptides.
General Workflow for Protein Labeling
The following diagram illustrates the general workflow for conjugating this compound to a target protein.
Caption: General workflow for protein labeling with this compound.
Detailed Protocol for Protein Labeling via EDC/NHS Chemistry
This protocol provides a step-by-step guide for conjugating this compound to a protein containing accessible carboxyl groups.
Materials:
-
This compound
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activation of Protein:
-
Add a 100-fold molar excess of EDC to the protein solution.
-
Add a 200-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the dissolved this compound to the activated protein solution. A molar ratio of 10:1 (fluorophore:protein) is a good starting point for optimization.
-
Incubate for 2-4 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from unreacted fluorophore and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inactive EDC/NHS | Use fresh, high-quality EDC and NHS. |
| Inefficient activation | Optimize pH of the reaction buffer (pH 4.5-6.0 for carboxyl activation). | |
| Insufficient fluorophore | Increase the molar ratio of BDP R6G amine to protein. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the final concentration of DMSO is low (<10%). |
| Over-labeling | Decrease the molar ratio of fluorophore to protein. | |
| Low Fluorescence Signal | Quenching due to high DOL | Optimize for a lower DOL. |
| Photobleaching | Protect the sample from light during incubation and storage. |
Applications in Cellular Analysis
BDP R6G amine-labeled biomolecules are valuable tools for various cellular analysis techniques, including fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Protocol for Stained Cells
This protocol outlines a general procedure for imaging cells stained with a BDP R6G amine-labeled antibody.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
BDP R6G amine-labeled antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Antibody Staining:
-
Dilute the BDP R6G amine-labeled antibody to the predetermined optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound antibody.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).
-
Flow Cytometry Protocol
This protocol describes the use of a BDP R6G amine-labeled antibody for staining cells for flow cytometry analysis.
Materials:
-
Cell suspension
-
BDP R6G amine-labeled antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional):
-
To block non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the optimal concentration of the BDP R6G amine-labeled antibody to the cell suspension.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for BDP R6G excitation and emission.
-
Visualizing Signaling Pathways
Fluorescently labeled ligands or antibodies are powerful tools for studying signal transduction pathways. For instance, a BDP R6G amine-labeled ligand can be used to visualize receptor-ligand binding, internalization, and downstream signaling events.
The following diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using a BDP R6G amine-labeled ligand.
Caption: Generic RTK signaling pathway initiated by a fluorescently labeled ligand.
By tracking the fluorescence of the BDP R6G-labeled ligand, researchers can monitor its binding to the RTK on the cell surface, followed by receptor dimerization, internalization, and the initiation of downstream signaling cascades, ultimately leading to a specific cellular response.[1][2][3][][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] This allows for the spatiotemporal analysis of signaling events in live cells.
References
- 1. Visualization of growth signal transduction cascades in living cells with genetically encoded probes based on Förster resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of growth signal transduction cascades in living cells with genetically encoded probes based on Förster resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Visualizing the Signal Transduction Pathways in Living Cells with GFP-Based FRET Probes [jstage.jst.go.jp]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. molbiolcell.org [molbiolcell.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 26. lumiprobe.com [lumiprobe.com]
- 27. Subcellular Localization of Amines and Activities of Their Biosynthetic Enzymes in p-Fluorophenylalanine Resistant and Wild-Type Tobacco Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bidmc.org [bidmc.org]
- 29. agilent.com [agilent.com]
- 30. mdpi.com [mdpi.com]
- 31. youtube.com [youtube.com]
- 32. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. scribd.com [scribd.com]
An In-depth Technical Guide to the Spectral Properties of BDP R6G Amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of BDP R6G amine hydrochloride, a borondipyrromethene-based fluorophore. The information herein is intended to equip researchers with the necessary data and methodologies for the effective application of this fluorescent dye in various research and development settings.
Core Spectral and Photophysical Properties
This compound is a bright and photostable fluorescent dye analogous to Rhodamine 6G (R6G).[1][2][3] Its core structure is based on the borondipyrromethene (BODIPY) scaffold, known for high fluorescence quantum yields and sharp spectral peaks.[][5] The presence of a primary amine group allows for covalent conjugation to various molecules, making it a versatile tool for fluorescent labeling.[1][2]
Quantitative Data Summary
The key spectral and photophysical parameters of this compound are summarized in the table below. This data is crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 530 nm | [1][2][6] |
| Maximum Emission Wavelength (λem) | 548 nm | [1][2][6] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1][2] |
| Molar Extinction Coefficient (ε) | ~76,000 M-1cm-1 * | [7] |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | [1][2] |
| Molecular Weight | 474.78 g/mol | [1][2] |
*Note: The provided molar extinction coefficient is for the closely related BDP R6G NHS ester. This value serves as a strong estimate for this compound due to the high structural similarity of the core fluorophore.
Experimental Protocols
Accurate characterization of fluorescent dyes is paramount for their effective use. The following sections detail the standard methodologies for determining the key spectral properties of this compound.
Measurement of UV-Vis Absorption Spectrum
The absorption spectrum reveals the wavelengths of light a molecule absorbs. The peak of this spectrum is the maximum absorption wavelength (λmax).
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or alcohols) to create a concentrated stock solution.[1][2]
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired final solvent (e.g., PBS buffer for biological applications). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the working solutions and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Record the absorption spectra of the working solutions over a relevant wavelength range (e.g., 300-700 nm).
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Measurement of Fluorescence Emission Spectrum
The fluorescence emission spectrum shows the wavelengths of light emitted by the fluorophore after excitation. The peak of this spectrum is the maximum emission wavelength (λem).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Excite the sample at its absorption maximum (λmax = 530 nm).
-
Emission Scan: Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 540-700 nm).
-
Data Analysis: Identify the wavelength with the highest fluorescence intensity, which corresponds to the emission maximum (λem).
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Prepare a Series of Dilutions: Prepare a series of solutions of known concentrations of this compound.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax (530 nm) using a spectrophotometer with a cuvette of a known path length (typically 1 cm).
-
Plot Data: Plot the absorbance values versus the corresponding molar concentrations.
-
Calculate Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[8][9]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] The relative method, using a well-characterized standard, is commonly employed.[10][11]
Methodology:
-
Select a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Prepare Solutions: Prepare solutions of both the this compound (sample) and the standard with identical absorbance values at the same excitation wavelength. The absorbance should be kept low (< 0.1).
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation[11][12]:
Φx = Φst * (Ix / Ist) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Experimental Workflow for Characterization and Application
The following diagram illustrates a typical experimental workflow for researchers utilizing this compound, from initial spectral characterization to its application in cellular imaging.
Caption: Experimental workflow for this compound.
Logical Relationship of Spectral Properties
This diagram illustrates the relationship between the fundamental processes of absorption and emission and the key spectral properties of a fluorophore like this compound.
Caption: Relationship between photophysical processes and properties.
References
- 1. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Bodipy R6G | BDP R6G | AxisPharm [axispharm.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
A Technical Guide to the Solubility of BDP R6G Amine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Analysis of BDP R6G Amine Hydrochloride's Behavior in Various Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorescent dye from the borondipyrromethene (BODIPY) family. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for labeling and imaging. The guide summarizes available solubility data, presents detailed experimental protocols for determining solubility, and illustrates a common experimental workflow.
Core Concepts: Understanding the Solubility of BODIPY Dames
Borondipyrromethene (BODIPY) dyes, including this compound, are known for their bright fluorescence, high quantum yields, and photostability. However, the core structure of many BODIPY dyes is inherently hydrophobic, leading to limited solubility in aqueous solutions.[1][2][3] The solubility of these dyes is a critical parameter, influencing their handling, conjugation efficiency to biomolecules, and performance in biological assays.[4] To enhance water solubility, BODIPY dyes are often chemically modified with hydrophilic moieties.[4] this compound itself is a salt, which generally imparts better aqueous solubility compared to its free base form.
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely published, qualitative descriptions and some specific formulation examples are available from various suppliers. The dye is generally described as having good solubility in polar aprotic solvents and alcohols.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Reported Solubility | Citation |
| Dimethylformamide (DMF) | Polar aprotic | Good | [5][6][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | Good; a concentration of 40 mg/mL has been reported for stock solutions. | [5][6][7][8] |
| Alcohols (e.g., Ethanol, Methanol) | Polar protic | Good | [5][6][7] |
| Water | Polar protic | Low; BODIPY dyes generally exhibit poor water solubility, forming aggregates.[1] | [1] |
Note: "Good" solubility is a qualitative term provided by suppliers and indicates that the compound is likely soluble at concentrations typically used for stock solutions in research (e.g., 1-10 mg/mL).
Experimental Protocol for Determining Quantitative Solubility
For applications requiring precise concentrations, it is essential to experimentally determine the solubility of this compound in the specific solvent and conditions of interest. The following protocol, adapted from methods for other organic dyes, utilizes UV-Visible spectrophotometry, a widely accessible and reliable technique.[9][10]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
UV-Visible spectrophotometer
-
Cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and centrifuge tubes
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.2 µm)
Methodology:
-
Preparation of Standard Solutions and Generation of a Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).
-
Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of BDP R6G (approximately 530 nm). Use the pure solvent as a blank.[5]
-
Plot a calibration curve of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.99 for an accurate curve.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a centrifuge tube). The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker or magnetic stirrer can be used.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the suspension at a high speed.
-
-
Measurement and Calculation of Solubility:
-
Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a 0.2 µm syringe filter.
-
Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental Workflow: Antibody Labeling
A primary application for this compound is the covalent labeling of proteins, such as antibodies, through its reactive amine group. The following diagram illustrates a typical workflow for this process.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 4. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 5. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 6. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BDP R6G amine | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. interchim.fr [interchim.fr]
An In-depth Technical Guide to BDP R6G Amine Hydrochloride (CAS Number: 2183473-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BDP R6G amine hydrochloride (CAS Number: 2183473-06-3), a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability, BODIPY dyes are invaluable tools in biological research and drug discovery.[1] This document details the physicochemical properties, spectral characteristics, and solubility of this compound. It further outlines detailed experimental protocols for its application in bioconjugation and cellular imaging, and discusses its potential uses in advanced research areas such as fluorescence polarization assays and high-throughput screening. The guide also includes visual representations of experimental workflows and a relevant signaling pathway to aid in the practical application of this versatile fluorescent probe.
Core Properties and Data
This compound is a specialized derivative of the BDP R6G fluorophore, which is designed to match the spectral channel of Rhodamine 6G (R6G).[2][3] The key feature of this molecule is the presence of a primary aliphatic amine group, which serves as a reactive handle for conjugation to various biomolecules and surfaces.[2][4] Additionally, some suppliers indicate that this molecule contains a terminal alkyne, making it suitable for copper-catalyzed "click chemistry" reactions.[5]
Physicochemical and Spectral Data
The quantitative data for this compound has been compiled from various supplier technical data sheets for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 2183473-06-3 | [2][6][7][8] |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | [2][6][7] |
| Molecular Weight | 474.78 g/mol | [2][6][7] |
| Appearance | Orange to brown solid | [2] |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [2] |
| Excitation Maximum (λex) | 530 nm | [2][6] |
| Emission Maximum (λem) | 548 nm | [2][6] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [2][6] |
| CF₂₆₀ | 0.17 | [2] |
| CF₂₈₀ | 0.18 | [2] |
Solubility and Storage
| Parameter | Recommendation | Source(s) |
| Solubility | Good in DMF, DMSO, and alcohols | [2][6][7] |
| Storage Conditions | Store at -20°C in the dark. Desiccate. | [2][6] |
| Shipping Conditions | Shipped at room temperature. | [2] |
Experimental Protocols
The following protocols are adapted from established methods for similar amine-containing fluorescent dyes and provide a framework for the use of this compound in common laboratory applications. Optimization may be required for specific experimental contexts.
Protein Labeling via Amine Coupling to Carboxylic Acids (EDC/NHS Chemistry)
This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a target protein using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Target protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the target protein in Coupling Buffer to a final concentration of 2-5 mg/mL. If the protein buffer contains amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Protein Carboxyl Groups:
-
To the protein solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS or a suitable storage buffer. The first colored fraction to elute will be the fluorescently labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).
Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of this compound (as a terminal alkyne) to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in an appropriate buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. An excess of the dye (e.g., 5-10 equivalents) is recommended.
-
Add THPTA solution to the mixture.
-
Add CuSO₄ solution and vortex briefly.
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol (B145695) precipitation for nucleic acids, to remove the catalyst and excess dye.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications in biological research and drug discovery.
Cellular Imaging
Fluorescently labeled biomolecules can be used to visualize their localization and trafficking within live or fixed cells using fluorescence microscopy. A general workflow for live-cell imaging is presented below.
High-Throughput Screening (HTS)
This compound can be used to develop fluorescent probes for HTS assays to identify modulators of biological targets.[] For example, in a fluorescence polarization assay, a small molecule tracer labeled with BDP R6G can be displaced from its protein target by a "hit" compound, leading to a detectable change in fluorescence polarization.[10][11]
Elucidating Signaling Pathways
Fluorescent probes are powerful tools for studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).[12][13] A fluorescently labeled ligand can be used to monitor receptor binding, trafficking, and interaction with downstream signaling partners in real-time.[14][15]
The following diagram illustrates a hypothetical application of a BDP R6G-labeled antagonist in studying a GPCR signaling pathway.
Conclusion
This compound is a high-performance fluorescent dye with broad applicability in life sciences and drug discovery. Its bright, photostable fluorescence, coupled with a reactive amine group for conjugation, makes it an excellent choice for labeling a wide array of biomolecules. The detailed protocols and application examples provided in this guide are intended to facilitate its integration into various research workflows, from fundamental cell biology to high-throughput drug screening. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols is encouraged to suit specific experimental needs.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BDP-R6G amine I CAS#: 2183473-05-2 I fluorophore I InvivoChem [invivochem.com]
- 6. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 7. BDP R6G amine|Cas# 2183473-06-3 (hydrochloride), 2183473-05-2 [glpbio.cn]
- 8. yeasen.com [yeasen.com]
- 10. Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BDP R6G Amine Hydrochloride Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™ (BDP) dyes are a class of fluorescent dyes known for their high quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH. BDP R6G is a bright and photostable dye with excitation and emission spectra similar to Rhodamine 6G, making it a valuable tool for various fluorescence-based biological assays.[1][2][3] This document provides detailed application notes and protocols for the conjugation of BDP R6G amine hydrochloride to primary amines on biomolecules, such as proteins and peptides, using N-hydroxysuccinimidyl (NHS) ester chemistry.
The primary amino groups on proteins, found at the N-terminus and on the side chain of lysine (B10760008) residues, are common targets for labeling with amine-reactive fluorescent dyes.[4] The NHS ester of BDP R6G reacts with these primary amines under mild basic conditions to form a stable amide bond, covalently attaching the fluorescent label to the target molecule.
Chemical Principle of Conjugation
The conjugation of BDP R6G NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation of BDP R6G NHS ester to primary amines.
Table 1: BDP R6G NHS Ester Properties
| Parameter | Value | Reference |
| Molecular Weight | 437.21 g/mol | [2][3] |
| Excitation Maximum (λex) | ~530 nm | [2] |
| Emission Maximum (λem) | ~548 nm | [2] |
| Molar Extinction Coefficient (ε) | ~76,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.96 | [2] |
| Correction Factor (CF₂₈₀) | ~0.18 | [2] |
Table 2: Recommended Reaction Conditions for Antibody Labeling
| Parameter | Recommended Value | Reference |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (start with 15:1) | [4] |
| Protein Concentration | 2 - 10 mg/mL | [5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate | [4] |
| Reaction pH | 8.0 - 9.0 (optimal 8.3-8.5) | [4] |
| Reaction Temperature | Room Temperature | [4][5] |
| Incubation Time | 1 - 2 hours | [4][5] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH ~7.4) | [4] |
| Final Quencher Concentration | 50 - 100 mM | [4] |
Experimental Protocols
Protocol 1: BDP R6G NHS Ester Conjugation to an Antibody
This protocol describes the labeling of a typical IgG antibody.
Materials:
-
BDP R6G NHS ester
-
Antibody of interest (in an amine-free buffer like PBS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before proceeding.
-
-
Dye Preparation:
-
Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.[4]
-
While gently stirring the antibody solution, slowly add the calculated amount of the BDP R6G NHS ester solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][5]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate. The labeled antibody will elute first.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. An ideal DOL for antibodies is typically between 2 and 10.[6]
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (~530 nm, A_max).
-
-
Calculate Protein Concentration:
-
The concentration of the protein in the conjugate can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at ~530 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.18 for BDP R6G).[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
-
-
Calculate Degree of Labeling:
-
The DOL can be calculated using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where:
-
A_max is the absorbance of the conjugate at ~530 nm.
-
ε_dye is the molar extinction coefficient of BDP R6G at ~530 nm (~76,000 M⁻¹cm⁻¹).[2]
-
-
-
Application Examples and Workflows
Application 1: Fluorescence Polarization Immunoassay (FPIA)
BDP R6G is an excellent fluorophore for fluorescence polarization assays due to its high quantum yield and long fluorescence lifetime.[1][2][3] FPIA is a homogeneous immunoassay technique used to quantify antigens or antibodies in a sample. The principle is based on the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger molecule (antibody).
Fluorescence Polarization Immunoassay Workflow.
Application 2: Flow Cytometry
BDP R6G-conjugated antibodies can be used for the immunophenotyping of cells by flow cytometry. The bright fluorescence of BDP R6G allows for the clear identification and quantification of cell populations expressing the target antigen.
Flow Cytometry Staining Workflow.
Signaling Pathway Example: EGFR Signaling
Fluorescently labeled ligands or antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are used to study its signaling pathway, which is crucial in cell proliferation and cancer. BDP R6G-labeled probes can be used to visualize EGFR localization and trafficking.
Simplified EGFR Signaling Pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 3. medkoo.com [medkoo.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Antibody Labeling with BDP R6G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of antibodies with the BDP R6G fluorophore. BDP R6G is a bright and photostable borondipyrromethene dye with excitation and emission spectra similar to Rhodamine 6G (R6G), making it a suitable candidate for various fluorescence-based immunoassays.[1][2][]
Two distinct methodologies are presented, contingent on the reactive group of the BDP R6G derivative employed:
-
Protocol 1: Labeling with BDP R6G NHS Ester. This is the recommended and most straightforward method, targeting primary amines on the antibody.
-
Protocol 2: Labeling with BDP R6G Amine Hydrochloride. This alternative method targets carboxyl groups on the antibody and requires a two-step process with a crosslinking agent.
Fluorophore Properties: BDP R6G
A summary of the key spectral and physical properties of the BDP R6G fluorophore is provided in the table below.
| Property | Value |
| Excitation Maximum (λex) | 530 nm[2][4] |
| Emission Maximum (λem) | 548 nm[2][4] |
| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.96[2][5] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.18[2][5] |
| Solubility | Good in DMF, DMSO[5][6] |
Protocol 1: Antibody Labeling with BDP R6G NHS Ester (Recommended Method)
N-Hydroxysuccinimide (NHS) esters are amine-reactive reagents that form stable amide bonds with primary amino groups, such as those on lysine (B10760008) residues of antibodies.[7] This method is highly efficient and the most common approach for antibody conjugation.
Experimental Workflow
Caption: Workflow for antibody labeling with BDP R6G NHS Ester.
Materials
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
BDP R6G NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[8]
-
Purification System: Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis equipment (10K MWCO)[9]
Experimental Protocol
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
A typical starting point is a 10- to 20-fold molar excess of the dye to the antibody.[9] This ratio may need to be optimized for each specific antibody.
-
While gently stirring, add the calculated volume of the dye stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.[9] The labeled antibody will be colored and will elute first from the column.
-
Characterization
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 530 nm (A₅₃₀).
-
Calculate the antibody concentration:
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₃₀ / ε_Dye
-
Where ε_Dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 M⁻¹cm⁻¹).[2]
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Ab Concentration (M)
-
| Parameter | Recommended Value |
| Antibody Concentration | ≥ 2 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 (to be optimized) |
| Incubation Time | 1 hour at room temperature |
| Incubation Conditions | Gentle stirring, protected from light |
Protocol 2: Antibody Labeling with this compound (Alternative Method)
This protocol is for labeling antibodies using this compound, which contains a primary amine.[5][12] This method requires the activation of the antibody's carboxyl groups (on aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable amine-reactive intermediate.[13][14]
Note: This two-step method is more complex than the NHS ester method and requires careful optimization to avoid antibody polymerization.[10][14]
Experimental Workflow
Caption: Workflow for two-step EDC/Sulfo-NHS antibody labeling.
Materials
-
Antibody to be labeled
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[14]
-
Coupling Buffer: PBS, pH 7.2-8.5[14]
-
Quenching Solution: Ethanolamine or Tris[14]
-
Purification System: As described in Protocol 1
Experimental Protocol
-
Antibody Preparation:
-
Exchange the antibody into the Activation Buffer.
-
-
Activation of Antibody:
-
Removal of Excess Crosslinkers:
-
Immediately remove excess and hydrolyzed crosslinkers by passing the activated antibody through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound in the Coupling Buffer.
-
Immediately add the amine-containing dye to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
-
Quenching and Purification:
-
Add the Quenching Solution to stop the reaction.
-
Purify the conjugate as described in Protocol 1 to remove unreacted dye and byproducts.
-
Characterization
The Degree of Labeling can be determined using the same spectrophotometric method described in Protocol 1.
| Parameter | Recommended Value |
| Activation Buffer | 50 mM MES, pH 6.0 |
| Coupling Buffer | PBS, pH 7.2-8.5 |
| Activation Time | 15-30 minutes at room temperature |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C |
| Key Consideration | Optimization of EDC/Sulfo-NHS concentrations is critical. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. BDP-R6G amine I CAS#: 2183473-05-2 I fluorophore I InvivoChem [invivochem.com]
- 5. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 6. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bidmc.org [bidmc.org]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for BDP R6G Amine Hydrochloride in Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine hydrochloride is a fluorescent dye belonging to the borondipyrromethene (BDP) family, known for its high fluorescence quantum yield and photostability. Its spectral properties are similar to those of Rhodamine 6G (R6G). As an amine-reactive dye, this compound serves as a valuable tool for assessing cell viability in flow cytometry.
The fundamental principle of amine-reactive dyes in viability staining lies in the integrity of the cell membrane. In live cells, the dye primarily reacts with amines on the cell surface, resulting in a dim fluorescent signal. In contrast, dead or dying cells possess compromised cell membranes, allowing the dye to permeate and covalently bind to the abundant intracellular proteins. This leads to a significantly brighter fluorescent signal, enabling clear discrimination between live and dead cell populations. A significant advantage of this covalent staining is its stability, which allows for subsequent fixation and permeabilization steps for intracellular antibody staining without loss of the viability signal.
These application notes provide a comprehensive guide for the use of this compound in flow cytometry for cell viability assessment, including detailed protocols and data presentation guidelines.
Product Information
Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O |
| Molecular Weight | 474.78 g/mol |
| Excitation Maximum (λex) | 530 nm |
| Emission Maximum (λem) | 548 nm |
| Fluorescence Quantum Yield | 0.96 |
| Solubility | Good in DMF, DMSO, and alcohols |
| Appearance | Orange to brown solid |
Mechanism of Action
The staining mechanism of this compound is dependent on cell membrane permeability.
Application Notes and Protocols for BDP R6G Amine Hydrochloride in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP R6G amine hydrochloride is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, known for their exceptional photophysical properties. These dyes are characterized by high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them ideal candidates for demanding fluorescence microscopy applications. Specifically, BDP R6G exhibits spectral properties similar to Rhodamine 6G (R6G). The amine hydrochloride group on this particular derivative provides a reactive handle for covalent conjugation to various biomolecules, enabling the targeted labeling and visualization of specific cellular components and processes in living cells. This reactivity allows researchers to create custom fluorescent probes for their specific experimental needs.
This document provides detailed protocols for the conjugation of this compound to a protein of interest and the subsequent application of the fluorescently labeled protein for live-cell imaging.
Product Information
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2183473-06-3 |
| Molecular Formula | C₂₄H₃₀BCIF₂N₄O |
| Molecular Weight | 474.78 g/mol |
| Solubility | Good in DMF, DMSO, and alcohols |
| Appearance | Orange to brown solid |
Spectral Properties of BDP R6G
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 530 |
| Emission Maximum (λem) | 548 |
| Fluorescence Quantum Yield (Φ) | 0.96 |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine on this compound to carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus) of a protein using ethyl(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Protein of interest (in a buffer free of amines and carboxyls, e.g., MES or HEPES buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein should be optimized for your specific application, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS or your desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~530 nm).
-
Protocol 2: Live-Cell Imaging with BDP R6G-Labeled Protein
This protocol provides a general guideline for imaging live cells using the fluorescently labeled protein conjugate.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
BDP R6G-labeled protein conjugate
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and antibiotics)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
-
Staining:
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the BDP R6G-labeled protein conjugate. The optimal concentration of the conjugate should be determined empirically, but a starting range of 1-10 µg/mL is recommended.
-
Incubate the cells for a duration appropriate for the biological process being studied. This can range from 15 minutes to several hours.
-
-
Washing (Optional):
-
For some applications, washing the cells with fresh, pre-warmed imaging medium may be necessary to reduce background fluorescence from unbound conjugate. Gently aspirate the staining solution and replace it with fresh medium.
-
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Use the appropriate laser lines and emission filters to visualize the BDP R6G fluorescence.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, set the desired interval and duration of acquisition.
-
Visualizations
Caption: Workflow for protein conjugation and live-cell imaging.
Caption: Tracking receptor-ligand interactions with a BDP R6G conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low degree of labeling (DOL)- Low concentration of labeled protein- Photobleaching | - Optimize the dye-to-protein ratio during conjugation.- Increase the concentration of the labeled protein for staining.- Use lower laser power, shorter exposure times, and an anti-fade reagent if compatible with live-cell imaging. |
| High background fluorescence | - Excess unbound dye in the conjugate solution- Non-specific binding of the conjugate to cells or the dish | - Ensure thorough purification of the conjugate after labeling.- Include a wash step after staining.- Add a blocking agent like BSA to the imaging medium. |
| Cell toxicity | - High concentration of the labeled protein or residual unconjugated dye- Phototoxicity from excessive light exposure | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the conjugate.- Minimize light exposure by using neutral density filters, reducing exposure time, and decreasing the frequency of image acquisition. |
Conclusion
This compound is a versatile tool for creating custom fluorescent probes for live-cell imaging. By following the provided protocols for conjugation and imaging, researchers can effectively label proteins of interest and visualize their localization and dynamics within living cells. The superior photophysical properties of the BDP R6G dye ensure bright and stable signals, enabling high-quality imaging for a wide range of biological applications. As with any fluorescent labeling technique, optimization of the conjugation and staining conditions is crucial for achieving the best results.
Application Notes and Protocols for Protein Labeling with BDP R6G Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to fluorescently labeling proteins using BDP R6G derivatives. BDP R6G is a bright and photostable borondipyrromethene dye with fluorescence emission similar to Rhodamine 6G (R6G), making it an excellent choice for various bio-conjugation applications.[1][2] This document outlines two primary methods for protein labeling: the use of an amine-reactive BDP R6G N-hydroxysuccinimidyl (NHS) ester and a method for conjugating BDP R6G amine hydrochloride to protein carboxyl groups.
The most common and straightforward method for labeling proteins is to target the primary amino groups of lysine (B10760008) residues and the N-terminus with an amine-reactive dye, such as an NHS ester.[3][4] However, should the user specifically need to use an amine-containing dye like this compound, an alternative two-step protocol involving the activation of protein carboxyl groups is also detailed.
Data Presentation
The following tables summarize the key quantitative data for BDP R6G dyes and recommended starting conditions for protein labeling reactions.
Table 1: Spectral and Physical Properties of BDP R6G
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 530 nm | [2][5] |
| Maximum Emission Wavelength (λem) | 548 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 76,000 L⋅mol⁻¹⋅cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [2][5] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.18 | [2][5] |
| Molecular Weight (BDP R6G NHS ester) | 437.21 g/mol | [2] |
| Molecular Weight (BDP R6G amine HCl) | 474.78 g/mol | [5] |
| Solubility | Good in DMF, DMSO | [2][5] |
Table 2: Recommended Starting Molar Ratios for Labeling Reactions
| Parameter | Method 1: BDP R6G NHS Ester | Method 2: BDP R6G Amine + EDC/Sulfo-NHS |
| Target Group on Protein | Primary Amines (Lysine, N-terminus) | Carboxyl Groups (Aspartic Acid, Glutamic Acid) |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | 10:1 to 50:1 (for the amine dye) |
| EDC-to-Protein Molar Ratio | Not Applicable | 10:1 (or greater) |
| Sulfo-NHS-to-Protein Molar Ratio | Not Applicable | 20:1 (or greater) |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Activation: 0.1 M MES, pH 4.7-6.0; Conjugation: PBS, pH 7.2-7.5 |
| Protein Concentration | > 2 mg/mL | 2-10 mg/mL |
Experimental Protocols
Protocol 1: Protein Labeling with Amine-Reactive BDP R6G NHS Ester
This protocol describes the labeling of primary amines on a protein with BDP R6G NHS ester.
Materials:
-
Protein of interest
-
BDP R6G NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]
-
Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution for your desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a good starting point).[3]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[3][7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[3]
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.[3]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (A_max at 530 nm).
-
Calculate the protein concentration and the DOL using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Dye Concentration (M) = A_max / (ε_dye × path length)
-
DOL = Dye Concentration / Protein Concentration
-
-
Protocol 2: Protein Labeling with BDP R6G Amine using EDC/Sulfo-NHS Chemistry
This two-step protocol is for labeling protein carboxyl groups with this compound.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (optional): 1 M Hydroxylamine HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL. Perform a buffer exchange if necessary.
-
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.[9]
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS over the protein are recommended starting points.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[10]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine dye, quickly remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation with BDP R6G Amine:
-
Dissolve the this compound in the Conjugation Buffer.
-
Immediately add the amine dye solution to the activated protein solution. A 20- to 50-fold molar excess of the amine dye over the protein is a common starting point.[11]
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the labeled protein using a desalting column as described in Protocol 1.
-
Determine the protein concentration and DOL as described in Protocol 1.
-
Visualizations
Caption: Workflow for Amine-Reactive Protein Labeling with BDP R6G NHS Ester.
Caption: Workflow for Carboxyl-Reactive Protein Labeling with BDP R6G Amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Lumiprobe代理 44420 BDP R6G NHS ester, 25 mg | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 6. biotium.com [biotium.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for BDP R6G Amine Hydrochloride Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. These labeled oligonucleotides serve as powerful probes for a multitude of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and fluorescence resonance energy transfer (FRET) studies. This document provides a detailed protocol for the conjugation of BDP R6G amine hydrochloride, a bright and photostable borondipyrromethene dye, to synthetic oligonucleotides.
The described method involves a two-step process. First, a carboxyl group is introduced to the 5' or 3' terminus of an oligonucleotide during solid-phase synthesis. Subsequently, this carboxyl group is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form a stable amine-reactive Sulfo-NHS ester. This activated oligonucleotide is then ready to react with the primary amine of this compound to form a stable amide bond, resulting in a fluorescently labeled oligonucleotide.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| 5'-Carboxy-Modifier C10 Phosphoramidite (B1245037) | Various | Introduction of a 5' carboxyl group during oligonucleotide synthesis |
| This compound | Lumiprobe, others | Fluorescent dye with a primary amine for conjugation |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher, Sigma-Aldrich | Activates carboxyl groups for reaction with amines |
| N-hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Fisher, Sigma-Aldrich | Stabilizes the EDC-activated intermediate |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the this compound |
| 0.1 M MES Buffer (pH 6.0) | Prepared in-house | Buffer for the EDC/Sulfo-NHS activation step |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.5) | Prepared in-house | Buffer for the conjugation reaction |
| Nuclease-free water | Thermo Fisher, others | For dissolving oligonucleotides and preparing buffers |
| Reverse-phase HPLC column (e.g., C18) | Waters, Agilent | Purification of the final conjugate |
| Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer | Prepared in-house | Mobile phase for HPLC purification |
| Acetonitrile (B52724) (ACN) | Sigma-Aldrich | Mobile phase for HPLC purification |
Spectral Properties of BDP R6G Conjugate
The spectral properties of the BDP R6G-oligonucleotide conjugate are crucial for designing experiments and selecting appropriate filter sets for fluorescence detection. The table below summarizes the key spectroscopic data for the BDP R6G fluorophore, which will be nearly identical for the conjugated form.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 530 nm | [1] |
| Emission Maximum (λem) | 548 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |
| Correction Factor (CF260) | 0.17 | [1] |
| Correction Factor (CF280) | 0.18 | [1] |
Experimental Protocols
Step 1: Synthesis of a 5'-Carboxy-Modified Oligonucleotide
The initial step is to synthesize an oligonucleotide with a terminal carboxyl group. This is typically achieved during automated solid-phase DNA synthesis by using a specific phosphoramidite reagent that introduces a carboxyl group at the desired terminus (e.g., 5'-Carboxy-Modifier C10).
-
Oligonucleotide Synthesis : Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Introduction of Carboxyl Group : In the final coupling cycle, use the 5'-Carboxy-Modifier C10 phosphoramidite to introduce the carboxyl group at the 5'-terminus.[2]
-
Deprotection and Cleavage : Following synthesis, deprotect the oligonucleotide and cleave it from the solid support according to the manufacturer's standard protocols.
-
Initial Purification : Purify the crude carboxyl-modified oligonucleotide using standard methods such as desalting or cartridge purification to remove synthesis by-products.
Step 2: Activation of the Carboxyl-Modified Oligonucleotide with EDC/Sulfo-NHS
This two-step procedure activates the terminal carboxyl group to create an amine-reactive Sulfo-NHS ester.[3][4]
-
Prepare Solutions :
-
Dissolve the carboxyl-modified oligonucleotide in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-5 mM.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in nuclease-free water.
-
-
Activation Reaction :
-
To the oligonucleotide solution, add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Oligonucleotide :
-
Remove excess EDC and Sulfo-NHS by precipitating the oligonucleotide with ethanol (B145695) or by using a desalting spin column. This step is critical to prevent unwanted side reactions in the next step.
-
Resuspend the purified, activated oligonucleotide pellet in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Step 3: Conjugation of Activated Oligonucleotide with this compound
This step involves the reaction of the amine-reactive oligonucleotide with the amine-containing fluorescent dye.
-
Prepare Dye Solution : Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction :
-
To the solution of the activated oligonucleotide in bicarbonate buffer, add a 20- to 50-fold molar excess of the dissolved this compound.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle mixing. Overnight incubation is also possible.
-
-
Quenching the Reaction (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
Step 4: Purification of the BDP R6G-Oligonucleotide Conjugate
Purification is essential to remove unreacted dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[5][6]
-
HPLC Setup : Use a C18 reverse-phase column. The mobile phases typically consist of a gradient of acetonitrile in an aqueous buffer like 0.1 M triethylammonium acetate (TEAA).
-
Purification :
-
Inject the reaction mixture onto the HPLC column.
-
Run a linear gradient of increasing acetonitrile concentration. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Monitor the elution profile at both 260 nm (for the oligonucleotide) and at the absorbance maximum of BDP R6G (~530 nm) to identify the conjugate peak.
-
-
Collection and Desalting : Collect the fractions containing the purified conjugate. Remove the volatile HPLC buffers by lyophilization or speed-vacuum centrifugation. Resuspend the purified conjugate in a suitable nuclease-free buffer or water.
Diagrams
Experimental Workflow
Caption: Workflow for BDP R6G conjugation to an oligonucleotide.
Chemical Reaction Pathway
Caption: Chemical pathway of the two-step conjugation process.
Applications of BDP R6G-Labeled Oligonucleotides
BDP R6G-labeled oligonucleotides are versatile tools for various molecular biology and diagnostic applications.
-
Fluorescence In Situ Hybridization (FISH) : These probes can be used to detect and localize specific DNA or RNA sequences within cells or tissues.[7][8] The bright fluorescence of BDP R6G allows for sensitive detection.
-
Förster Resonance Energy Transfer (FRET) : When paired with a suitable acceptor fluorophore or a quencher, BDP R6G-labeled oligonucleotides can be used as FRET probes.[9][10][11] These probes can report on hybridization events, conformational changes of nucleic acids, or the presence of a target molecule in real-time.
Fluorescence In Situ Hybridization (FISH) Workflow
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Förster Resonance Energy Transfer (FRET) Principle
Caption: Principle of FRET using a BDP R6G-labeled oligonucleotide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Carboxy-C10 Oligo Modifications from Gene Link [genelink.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mz-at.de [mz-at.de]
- 6. labcluster.com [labcluster.com]
- 7. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomers.net | In situ hybridisation - biomers.net Oligonucleotides [biomers.net]
- 9. DNA Probes Using Fluorescence Resonance Energy Transfer ( FRET ) : Designs and Applications | Semantic Scholar [semanticscholar.org]
- 10. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA probes using fluorescence resonance energy transfer (FRET): designs and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP R6G Amine Hydrochloride in Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDP R6G Amine Hydrochloride in Two-Photon Microscopy
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its structural similarity to Rhodamine 6G (R6G) results in comparable spectral properties in the visible range. A key feature of BDP R6G amine is its suitability for two-photon excitation (TPE) microscopy. Two-photon microscopy is an advanced imaging technique that offers significant advantages for imaging deep within scattering biological samples, such as live cells and tissues, with reduced phototoxicity and photobleaching compared to conventional confocal microscopy.[1][2][3]
The principle of two-photon excitation involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to excite a fluorophore to the same electronic state that would be reached by absorbing a single higher-energy photon.[3] This nonlinear optical process confines the excitation to the focal volume, providing intrinsic three-dimensional sectioning and enabling deeper tissue penetration due to the reduced scattering of longer wavelength light.[3]
This compound is particularly useful for two-photon microscopy due to its high fluorescence quantum yield and photostability. The amine group present in its structure allows for covalent conjugation to various biomolecules, making it a versatile tool for labeling specific cellular components.
Quantitative Data
| Property | Value | Reference |
| One-Photon Excitation Maximum (λex) | 530 nm | --INVALID-LINK-- |
| One-Photon Emission Maximum (λem) | 548 nm | --INVALID-LINK-- |
| Fluorescence Quantum Yield (Φ) | 0.96 | --INVALID-LINK-- |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 474.78 g/mol | --INVALID-LINK-- |
| Solubility | Good in DMF, DMSO, and alcohols | --INVALID-LINK-- |
| Estimated Two-Photon Excitation Range | 700 - 1000 nm | General knowledge |
| Estimated Two-Photon Absorption Cross-Section | 50 - 400 GM | Based on similar BODIPY dyes[4][5][6] |
Visualizations
Experimental Protocols
Protocol 1: Live Cell Staining with this compound
This protocol is a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Live-cell imaging chamber or dish
-
Micropipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare a Staining Solution:
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 0.1-2 µM.[]
-
The optimal concentration should be determined empirically for each cell type and application. Start with a concentration of 1 µM.
-
-
Cell Staining:
-
Grow cells to the desired confluency in a live-cell imaging chamber or dish.
-
Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[]
-
-
Washing:
-
Remove the staining solution and wash the cells gently two to three times with pre-warmed PBS or culture medium to remove any unbound dye.[]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Proceed immediately to two-photon microscopy.
-
Protocol 2: Two-Photon Microscopy of BDP R6G-Labeled Live Cells
This protocol provides a starting point for imaging BDP R6G-labeled live cells using a two-photon microscope. Specific parameters will need to be optimized for your instrument and sample.
Materials:
-
BDP R6G-labeled live cells (from Protocol 1)
-
Two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
Procedure:
-
Microscope Setup:
-
Turn on the two-photon microscope system and allow the laser to warm up according to the manufacturer's instructions.
-
Place the live-cell imaging chamber on the microscope stage.
-
Use a low-magnification objective to locate the cells of interest.
-
-
Laser Tuning and Power Adjustment:
-
Tune the laser to an excitation wavelength in the near-infrared range, typically between 700 nm and 1000 nm. A good starting point for BDP R6G is around 800 nm.[4][8] The optimal two-photon excitation wavelength is often shorter than twice the one-photon absorption maximum.[3]
-
Adjust the laser power to the minimum level required to obtain a sufficient signal-to-noise ratio. This will help to minimize phototoxicity and photobleaching. Laser power is typically well below 70 milliwatts at the sample for live-cell imaging.[8]
-
-
Image Acquisition:
-
Select an appropriate objective for your desired resolution (e.g., a 20x or 40x water immersion objective).
-
Set the detector gain and offset to optimize the dynamic range of the signal.
-
Acquire images using the microscope's software. For 3D imaging, acquire a Z-stack of images through the desired volume of the sample. For time-lapse imaging, set the appropriate time interval and duration.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, Imaris) to process and analyze the acquired images. This may include 3D reconstruction, intensity measurements, and tracking of labeled structures over time.
-
Troubleshooting
-
Low Signal:
-
Increase the laser power gradually.
-
Increase the dye concentration or incubation time.
-
Optimize the excitation wavelength.
-
Check the alignment of the microscope.
-
-
High Background:
-
Ensure thorough washing after staining to remove unbound dye.
-
Decrease the dye concentration.
-
Check for autofluorescence from the sample or medium.
-
-
Phototoxicity/Photobleaching:
-
Reduce the laser power to the minimum necessary.
-
Decrease the exposure time or the number of scanned frames.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
Conclusion
This compound is a versatile and robust fluorescent probe for two-photon microscopy. Its favorable photophysical properties and the ability to be conjugated to biomolecules make it a valuable tool for high-resolution, deep-tissue imaging in a variety of biological applications. The protocols provided here offer a starting point for researchers to utilize this dye in their studies, with the understanding that optimization will be necessary for specific experimental conditions.
References
- 1. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 3. TWO-PHOTON TISSUE IMAGING: SEEING THE IMMUNE SYSTEM IN A FRESH LIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon absorption in a series of 2,6-disubstituted BODIPY dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice [jove.com]
Application Notes and Protocols for BDP R6G Amine Hydrochloride in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Polarization Assays with BDP R6G Amine Hydrochloride
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. The principle of FP is based on the differential rotation of a small fluorescent tracer molecule in its free versus bound state. When excited with plane-polarized light, a small, rapidly tumbling fluorescent molecule emits depolarized light. However, when this fluorescent tracer binds to a larger molecule (e.g., a protein), its rotation slows significantly, and the emitted light remains highly polarized. This change in polarization is directly proportional to the fraction of the fluorescent tracer that is bound.
BDP R6G (BODIPY® R6G) amine hydrochloride is an excellent candidate for developing fluorescent tracers for FP assays. Its borondipyrromethene core provides high fluorescence quantum yield, photostability, and a relatively long fluorescence lifetime, which is a critical parameter for maximizing the dynamic range of an FP assay.[1] The amine group on this compound allows for straightforward covalent labeling of peptides or small molecules to create specific, high-affinity tracers for a wide range of biological targets.
Key Advantages of this compound in FP Assays:
-
High Quantum Yield and Brightness: Leads to strong signal and high sensitivity.
-
Long Fluorescence Lifetime: Enables a larger assay window (the difference in polarization between the bound and free tracer).
-
Photostability: Resistant to photobleaching, allowing for stable and reproducible measurements over time.
-
Amine-Reactive Handle: Facilitates straightforward conjugation to peptides and other molecules.[2]
Core Applications
Fluorescence polarization assays using BDP R6G-labeled tracers are particularly well-suited for high-throughput screening (HTS) and lead optimization in drug discovery. Key applications include:
-
Protein-Protein Interaction (PPI) Assays: Identifying and characterizing inhibitors that disrupt the interaction between a protein and a BDP R6G-labeled peptide or small molecule.
-
Kinase and Phosphatase Assays: Measuring enzyme activity by monitoring the binding of a BDP R6G-labeled substrate or product to a binding partner (e.g., an antibody or a phosphobinding domain).
-
Receptor-Ligand Binding Assays: Quantifying the affinity of unlabeled compounds that compete with a BDP R6G-labeled ligand for binding to a receptor.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~530 nm | [3] |
| Emission Maximum (λem) | ~548 nm | [3] |
| Molecular Weight | 474.78 g/mol | [3] |
| Fluorescence Quantum Yield | 0.96 | [3] |
| Solubility | Good in DMF, DMSO, and alcohols | [3] |
Experimental Protocols
Protocol 1: Preparation of a BDP R6G-Labeled Peptide Tracer
This protocol describes the general steps for labeling a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) with this compound.
Materials:
-
This compound
-
Peptide with a primary amine
-
Amine-reactive crosslinker (e.g., a homobifunctional NHS ester like DSS or a heterobifunctional crosslinker like SMCC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
BDP R6G Activation (if necessary): If not using a pre-activated ester of BDP R6G, the amine group can be reacted with a homobifunctional crosslinker to create an amine-reactive moiety. This protocol assumes the use of an amine-reactive BDP R6G derivative for simplicity.
-
Dye Dissolution: Immediately before use, dissolve the amine-reactive BDP R6G derivative in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add the dissolved BDP R6G to the peptide solution at a molar ratio of 1.5:1 to 5:1 (dye:peptide). The optimal ratio should be determined empirically.
-
If the reaction pH drops, add a small amount of TEA or DIEA to maintain a pH of 8.0-8.5.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the BDP R6G-labeled peptide from unconjugated dye and unlabeled peptide using reverse-phase HPLC.
-
Monitor the elution profile by absorbance at 280 nm (for the peptide) and ~530 nm (for the BDP R6G dye).
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the concentration of the labeled peptide by measuring the absorbance of the BDP R6G dye at ~530 nm (using the appropriate extinction coefficient).
-
Protocol 2: Direct Binding FP Assay for a Protein-Peptide Interaction
This protocol outlines the steps to determine the dissociation constant (Kd) of a BDP R6G-labeled peptide tracer to its protein partner.
Materials:
-
BDP R6G-labeled peptide tracer
-
Purified target protein
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-binding 96-well or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Concentration Optimization:
-
Prepare a serial dilution of the BDP R6G-labeled tracer in assay buffer.
-
Measure the fluorescence intensity and polarization of each dilution.
-
Select a tracer concentration that is well above the background fluorescence but still in the low nanomolar range (typically 1-10 nM) to maximize assay sensitivity.[4]
-
-
Protein Titration:
-
Prepare a serial dilution of the target protein in assay buffer.
-
In the microplate, add a fixed concentration of the BDP R6G-labeled tracer to each well.
-
Add the serially diluted protein to the wells. Include wells with tracer only (no protein) for the "free" tracer polarization value.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with excitation and emission filters appropriate for BDP R6G (~530 nm and ~550 nm, respectively).
-
-
Data Analysis:
-
Plot the mP values as a function of the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
Protocol 3: Competitive FP Assay for Screening Inhibitors
This protocol describes how to screen for and characterize inhibitors of a protein-peptide interaction using a competitive FP assay.
Materials:
-
BDP R6G-labeled peptide tracer
-
Purified target protein
-
Test compounds (inhibitors)
-
Assay Buffer
-
Black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
Based on the direct binding assay, determine the optimal concentrations of the BDP R6G-labeled tracer and the target protein. A good starting point is to use a tracer concentration at or below the Kd and a protein concentration that results in ~50-80% of the tracer being bound.[2]
-
-
Compound Titration:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the target protein to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no protein (minimum polarization).
-
Incubate the protein and compounds for 15-30 minutes.
-
Add the BDP R6G-labeled tracer to all wells.
-
Incubate for an additional 30-60 minutes to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (mP) of each well.
-
-
Data Analysis:
-
Plot the mP values as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of each inhibitor.
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, taking into account the Kd of the tracer and the concentrations of the tracer and protein used in the assay.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways where FP assays with BDP R6G-labeled tracers can be applied.
Caption: MAPK/ERK signaling pathway initiated by a Receptor Tyrosine Kinase.
Caption: Src kinase activity assay workflow using a fluorescently labeled peptide substrate.
Experimental Workflow Diagram
Caption: General workflow for a competitive fluorescence polarization assay.
Conclusion
This compound is a versatile and robust fluorescent dye for the development of sensitive and reliable fluorescence polarization assays. Its favorable photophysical properties make it an ideal choice for HTS and detailed binding studies in drug discovery. The protocols provided here offer a starting point for the successful implementation of FP assays for a variety of applications, from tracer development to inhibitor characterization.
References
Troubleshooting & Optimization
Technical Support Center: BDP R6G Amine Hydrochloride Labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for labeling experiments using BDP R6G amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It contains a primary amine group, which allows it to be covalently conjugated to molecules containing electrophilic groups, such as activated carboxylic acids (e.g., NHS esters). This is the reverse of the more common labeling strategy where a dye with an amine-reactive group (like an NHS ester) is used to label primary amines on a protein.[1]
Q2: What are the primary applications for this compound?
This dye is suitable for fluorescently labeling a variety of molecules that possess or can be modified to possess a reactive electrophilic group. This includes proteins (labeling of aspartic and glutamic acid residues after activation), amine-reactive surfaces, and other biomolecules.
Q3: What are the spectral properties of BDP R6G?
BDP R6G has an excitation maximum at approximately 530 nm and an emission maximum at around 548 nm.[2] It is known for its high fluorescence quantum yield and photostability.[1][3][4]
Q4: How should I store this compound?
The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[1][2] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh solutions are always recommended for best results.
Experimental Protocol: Labeling a Protein with this compound via EDC/NHS Chemistry
This protocol details the conjugation of this compound to a protein with accessible carboxylic acid groups using a two-step EDC/NHS chemistry approach.
Diagram of the Experimental Workflow
Caption: A typical workflow for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of extraneous amines and carboxyls.
-
-
Activate the Protein's Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[5]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Prepare the BDP R6G Amine Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugate the Dye to the Activated Protein:
-
Add the BDP R6G amine solution to the activated protein solution. A 10 to 20-fold molar excess of the dye relative to the protein is a good starting point for optimization.[6]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by size-exclusion chromatography. The first colored fraction to elute is the labeled protein.[6]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 530 nm (for BDP R6G).
-
The DOL can be calculated using the following formula and the molar extinction coefficients of the protein and the dye.[7]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| EDC Molar Excess | 10-50 fold | Optimize based on the number of carboxyl groups. |
| Sulfo-NHS Molar Excess | 25-100 fold | Helps to stabilize the active intermediate.[5] |
| Dye Molar Excess | 10-20 fold | Higher ratios can lead to over-labeling and quenching.[6] |
| Activation pH | 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Coupling pH | 7.2-7.5 | Favorable for the reaction of the amine-containing dye. |
| Incubation Time | 2 hours to overnight | Longer times may increase labeling efficiency. |
| Incubation Temperature | Room Temperature or 4°C | 4°C may be preferable for sensitive proteins. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive EDC or Sulfo-NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent condensation. |
| Incorrect buffer pH | Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5. | |
| Presence of competing nucleophiles | Ensure buffers are free of primary amines (e.g., Tris, glycine). | |
| Insufficient dye concentration | Increase the molar ratio of BDP R6G amine to the protein.[6] | |
| Protein Precipitation | High concentration of EDC | Reduce the molar excess of EDC.[5] |
| Dye aggregation | BODIPY dyes can aggregate at high concentrations.[] Perform a final centrifugation step before use to remove any aggregates. Consider using a small amount of a non-ionic detergent. | |
| Protein instability | Ensure the protein is stable at the reaction pH and temperature. | |
| Low Fluorescence Signal | Low degree of labeling | Optimize the labeling reaction as described above. |
| Fluorescence quenching | Over-labeling can lead to self-quenching of the dye molecules.[10] Reduce the dye-to-protein molar ratio. | |
| Photobleaching | Protect the dye and the conjugate from light during the reaction and storage. | |
| Altered Protein Function | Labeling of critical residues | If possible, use site-specific labeling techniques. Reduce the overall degree of labeling. |
Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction of BDP R6G Amine Labeling
Caption: The two-step chemical reaction for labeling a protein with BDP R6G amine.
References
- 1. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 2. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
how to reduce BDP R6G amine hydrochloride photobleaching
Welcome to the technical support center for BDP R6G Amine Hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating photobleaching of this fluorophore during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family. It is spectrally similar to Rhodamine 6G (R6G). BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and generally good photostability.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum | ~530 nm |
| Emission Maximum | ~550 nm |
| Reference | [1] |
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This results in a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments. While BDP R6G is considered relatively photostable, it can still photobleach, especially under intense or prolonged illumination. This can lead to faded signals before an experiment is complete, particularly in applications like time-lapse imaging.
Q3: What are the primary causes of this compound photobleaching?
The primary cause of photobleaching for many fluorophores, including BODIPY dyes, is the reaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then attack the fluorophore, causing its irreversible degradation. The process is often initiated by the fluorophore entering a long-lived, highly reactive triplet state.[2]
Troubleshooting Guide: Rapid Photobleaching
If you are experiencing rapid fading of your this compound signal, consult the following troubleshooting guide.
Problem: The fluorescent signal from this compound is diminishing quickly during imaging.
| Possible Cause | Suggested Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal-to-noise ratio. |
| Prolonged Exposure Time | Use the shortest possible camera exposure time for image acquisition. |
| Excessive Exposure to Excitation Light | Minimize the sample's exposure to the excitation light. Locate the region of interest using lower magnification or transmitted light before switching to fluorescence imaging.[3] |
| Presence of Oxygen | Use a commercial or homemade antifade mounting medium containing oxygen scavengers.[4] |
| Sub-optimal Imaging Environment | For live-cell imaging, ensure cells are healthy and maintained in a suitable imaging buffer. For fixed samples, ensure proper mounting with an appropriate antifade reagent. |
| Inherent Photostability of the Dye | If photobleaching persists despite optimization, consider if BDP R6G is the most suitable dye for your application. Other dyes with potentially higher photostability might be available. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol describes a method to quantify the photostability of this compound under specific imaging conditions by measuring its photobleaching half-life.
Materials:
-
This compound-labeled sample (e.g., fixed cells, protein solution)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium (optional, for comparison)
-
Fluorescence microscope with a suitable filter set for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) and a digital camera.
Procedure:
-
Sample Preparation:
-
Prepare your this compound-labeled sample on a microscope slide.
-
For comparison, you can mount one set of samples in PBS and another in an antifade mounting medium.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for BDP R6G.
-
Set the imaging parameters (e.g., laser power, exposure time, camera gain) to the values you intend to use for your experiments. It is crucial to keep these parameters constant throughout the experiment.
-
-
Image Acquisition:
-
Locate a region of interest in your sample.
-
Acquire a time-lapse series of images of the same field of view with continuous illumination. For example, capture an image every 5 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) within a fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame (I/I₀).
-
Plot the normalized intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol for Using Antifade Reagents
This protocol provides general steps for using a commercial antifade mounting medium to reduce photobleaching.
Materials:
-
Fixed and this compound-stained sample on a microscope slide
-
Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Coverslips
-
Nail polish or sealant
Procedure:
-
Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide without allowing the sample to dry out.
-
Application of Antifade Reagent: Apply one drop of the antifade mounting medium directly onto the sample.
-
Mounting the Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing and Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may involve incubating the slide at room temperature in the dark for a period of time.
-
Once cured, seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to secure the coverslip.
-
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides in the dark at 4°C for long-term storage.
Data Presentation
Table 2: Comparison of Common Antifade Reagent Components
The effectiveness of an antifade reagent can be dye- and system-dependent. It is advisable to test a few options to determine the best one for your specific experimental setup.
| Antifade Agent | Active Component(s) | Mechanism of Action | Compatibility Notes |
| ProLong™ Gold | Proprietary antioxidant | Scavenges reactive oxygen species | Generally good with a wide range of dyes. |
| VECTASHIELD® | p-Phenylenediamine (PPD) or similar | Triplet state quencher, radical scavenger | May not be ideal for cyanine (B1664457) dyes (e.g., Cy2). Can cause initial quenching of fluorescence.[5][6] |
| SlowFade™ | Proprietary antioxidant | Scavenges reactive oxygen species | Different formulations available for different dyes. |
| n-Propyl gallate (NPG) | n-Propyl gallate | Free radical scavenger | Can be used in live-cell imaging, but may have biological effects.[6] |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Triplet state quencher | Less effective than PPD but also less toxic.[5] |
Visualizations
Photobleaching Signaling Pathway
The following diagram illustrates the general mechanism of photobleaching for a BODIPY dye like this compound.
Caption: General photobleaching pathway of a BODIPY dye.
Experimental Workflow for Photostability Assessment
This diagram outlines the steps for quantitatively assessing the photostability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Optimizing Signal-to-Noise Ratio with BDP R6G Amine Hydrochloride
Welcome to the technical support center for BDP R6G amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your signal-to-noise ratio and achieve high-quality data in your fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is spectrally similar to Rhodamine 6G (R6G), exhibiting strong absorption and emission in the green-yellow region of the spectrum.[1][2][3] Key features include high fluorescence quantum yield, excellent photostability, and fluorescence that is largely independent of pH.[1][2][4] The amine group on this molecule allows for its conjugation to various electrophiles.[5] Its long fluorescence lifetime also makes it suitable for fluorescence polarization assays and two-photon microscopy.[1][2][3]
Q2: What are the spectral properties of BDP R6G?
The spectral characteristics of BDP R6G are crucial for designing experiments and selecting appropriate filter sets for microscopy.
| Property | Value |
| Maximum Absorption (λmax) | 530 nm[3] |
| Maximum Emission (λem) | 548 nm[3] |
| Molar Extinction Coefficient (ε) | 76,000 M-1cm-1[3] |
| Fluorescence Quantum Yield (Φ) | 0.96[3] |
Q3: How should I store this compound?
Proper storage is critical to maintaining the chemical integrity and fluorescence of the dye. For long-term storage (months to years), it is recommended to store the solid compound at -20°C in the dark and in a desiccated environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C for long-term use.[2]
Troubleshooting Guide: Optimizing Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can be caused by either a weak signal or high background. The following guide addresses common issues and provides solutions.
Issue 1: Low Fluorescence Signal
Possible Cause 1: Inefficient Labeling of Target Molecule
-
Solution: The reaction between an amine-reactive dye (like an NHS ester derivative of BDP R6G) and the primary amines on a biomolecule is pH-dependent. The optimal pH for this reaction is typically between 8.3 and 8.5.[6] At a lower pH, the amine groups are protonated, which prevents the reaction. It is also important to use high-quality, amine-free solvents like DMF or DMSO for dissolving the dye before adding it to the reaction buffer.[6][7] Ensure you are using an appropriate molar excess of the dye to the target molecule; a 10-20 fold molar excess is a common starting point, but this may require optimization.
Possible Cause 2: Photobleaching (Fading) of the Fluorophore
-
Solution: While BDP R6G is known for its photostability, intense or prolonged exposure to excitation light can still lead to photobleaching.[8] To mitigate this, reduce the intensity of the excitation source or decrease the exposure time. The use of an anti-fade mounting medium can also significantly reduce photobleaching. Additionally, working to quench triplet states, which are precursors to photobleaching, can enhance photostability.
Possible Cause 3: Fluorescence Quenching
-
Solution: Quenching occurs when the fluorescence of a dye is reduced due to interaction with its environment or other molecules.[9][10] This can be caused by high local concentrations of the dye leading to self-quenching, or by the presence of quenching agents in your buffer. Ensure that your buffers are free from potential quenchers. If you suspect self-quenching due to a high degree of labeling on your target molecule, it may be necessary to reduce the dye-to-protein ratio in your conjugation reaction.
Issue 2: High Background Fluorescence
Possible Cause 1: Unbound or Aggregated Dye
-
Solution: After the labeling reaction, it is critical to remove all unbound dye.[11] The presence of free dye in the solution will contribute to high background fluorescence. Common methods for purification include gel filtration (for macromolecules), dialysis, or chromatography.[7][11] For proteins, precipitation with ethanol (B145695) or acetone (B3395972) can also be effective.[7]
Possible Cause 2: Non-specific Binding of the Labeled Conjugate
-
Solution: Your fluorescently labeled molecule may be binding non-specifically to other components in your sample or to the imaging surface itself. To address this, introduce blocking steps in your protocol. For example, in immunofluorescence experiments, pre-incubating the sample with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding. Including a surfactant like Tween-20 in your washing buffers can also help to reduce non-specific interactions.
Possible Cause 3: Autofluorescence from Sample or Medium
-
Solution: Biological samples often contain endogenous molecules that fluoresce, contributing to background signal. To minimize autofluorescence, you can use a spectral unmixing approach if your imaging system supports it. Alternatively, consider using a mounting medium that is specifically formulated to reduce autofluorescence.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with an Amine-Reactive BDP R6G NHS Ester
This protocol provides a general guideline for conjugating an N-hydroxysuccinimide (NHS) ester of BDP R6G to a protein.
-
Prepare the Protein Solution: Dissolve the protein in a buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.[6] The protein concentration should ideally be at least 2 mg/mL.[12]
-
Prepare the Dye Stock Solution: Dissolve the BDP R6G NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Perform the Labeling Reaction:
-
Calculate the required amount of dye. A 10- to 20-fold molar excess of dye to protein is a good starting point.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a method such as gel filtration (e.g., a Sephadex G-25 column) or dialysis.[7][11]
Visualizations
Caption: Workflow for protein labeling with BDP R6G NHS ester.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medkoo.com [medkoo.com]
- 3. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 4. Bodipy R6G | BDP R6G | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescence quenching of rhodamine 6G by 1,3,5-Trinitroperhydro-1,3,5- triazine entrapped in porous sol–gel silica [inis.iaea.org]
- 10. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: BDP R6G Amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of BDP R6G amine hydrochloride and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] It is designed to be spectrally similar to Rhodamine 6G (R6G).[1][2][3] The key feature of this molecule is its primary aliphatic amine group, which allows it to be easily conjugated to other molecules, such as proteins or antibodies, through reactions with electrophiles like NHS esters.[1][2][4] BODIPY dyes, including BDP R6G, are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to pH and solvent polarity.[1][5][6] However, they are also relatively nonpolar and hydrophobic, a characteristic that can contribute to non-specific binding.[5][7]
Key Spectral Properties:
Q2: I am observing high background fluorescence after using my BDP R6G-conjugated antibody. What are the common causes of this non-specific binding?
High background and non-specific binding are common issues in fluorescence-based assays and can stem from several factors:
-
Hydrophobic Interactions: BODIPY dyes are inherently hydrophobic and can bind non-specifically to hydrophobic regions of proteins and lipids in your sample.[7][8]
-
Inadequate Blocking: If all potential non-specific binding sites in the sample are not sufficiently blocked, the fluorescent conjugate can adhere to these sites, leading to high background.[9]
-
Excessive Antibody/Probe Concentration: Using too high a concentration of the fluorescently labeled probe increases the likelihood of low-affinity, non-specific interactions.[10][11][12]
-
Insufficient Washing: Inadequate or insufficiently stringent washing steps may fail to remove unbound or weakly bound fluorescent conjugates.[13][14]
-
Cross-Reactivity of Antibodies: The antibody itself (primary or secondary) may be cross-reacting with off-target proteins in the sample.[10]
-
Aggregation of the Conjugate: Hydrophobic dyes can sometimes aggregate, leading to bright, punctate background staining.[8]
Q3: How can I optimize my blocking protocol to reduce non-specific binding?
The blocking step is critical for minimizing background by saturating non-specific binding sites.[9]
-
Choice of Blocking Agent: The most common blocking agents are proteins like Bovine Serum Albumin (BSA) or normal serum.[9]
-
Normal Serum: A highly effective blocking strategy is to use 5-10% normal serum from the same species as the host of the secondary antibody.[15] This prevents the secondary antibody from binding non-specifically to the blocking agent itself.
-
BSA: Use a high-quality, IgG-free BSA at a concentration of 1-5% to avoid cross-reactivity with your antibodies.[10]
-
-
Increase Incubation Time: If you are experiencing high background, try increasing the blocking incubation time to 1-2 hours at room temperature.[14][16]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.1%) in your blocking buffer can help to reduce non-specific hydrophobic interactions.
Q4: What is the role of washing steps, and how can they be improved?
Washing is essential for removing unbound and weakly bound antibodies, thereby improving the signal-to-noise ratio.[13][17]
-
Increase Number and Duration: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[8][14]
-
Add Detergent to Wash Buffer: Use a wash buffer such as PBS or TBS containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to help disrupt weak, non-specific interactions.[8]
-
Increase Ionic Strength: For some applications, increasing the salt concentration of the wash buffer can help to reduce non-specific electrostatic interactions.
Data Presentation
Table 1: Parameters to Optimize for Reducing Non-Specific Binding
| Parameter | Common Starting Point | Optimization Strategy | Rationale |
| Blocking Agent | 1% BSA in PBS | Increase concentration to 5% BSA; Switch to 5-10% Normal Serum (from secondary host species).[18] | More effectively saturates non-specific binding sites. Normal serum blocks sites that may interact with the secondary antibody.[9][15] |
| Blocking Time | 30 minutes at RT | Increase to 1-2 hours at RT.[14] | Allows for more complete saturation of non-specific sites. |
| Probe Concentration | Manufacturer's recommendation | Perform a titration series (e.g., 1:50, 1:100, 1:200, 1:500) to find the optimal dilution.[10][11] | The lowest concentration that gives a specific signal without high background is optimal.[17] |
| Wash Buffer | PBS or TBS | Add 0.05-0.1% Tween-20 or Triton X-100 to the wash buffer. | Detergents disrupt low-affinity hydrophobic and ionic interactions that cause non-specific binding. |
| Number of Washes | 3 washes, 5 min each | Increase to 4-5 washes, 5-10 minutes each, with gentle agitation.[8][14] | More thoroughly removes unbound and weakly bound probe. |
| Incubation Temperature | Room Temperature | Perform primary antibody incubation overnight at 4°C.[14] | Lower temperatures can decrease the rate of non-specific binding relative to specific, high-affinity binding. |
Experimental Protocols
Protocol 1: Optimized Blocking Protocol
This protocol is designed to robustly block non-specific sites prior to incubation with a BDP R6G amine-conjugated probe.
-
Sample Preparation: After fixation and permeabilization (if required), wash the sample twice with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Prepare Blocking Buffer: Prepare a fresh blocking buffer. A recommended starting buffer is 5% (v/v) normal goat serum (assuming a goat-hosted secondary antibody) and 0.1% Triton X-100 in PBS.
-
Blocking Incubation: Aspirate the wash buffer from the sample and add a sufficient volume of the blocking buffer to completely cover the sample.
-
Incubate: Incubate the sample for at least 1 hour at room temperature in a humidified chamber to prevent drying.
-
Proceed to Staining: After incubation, decant the blocking buffer. Do not wash the sample before adding the primary antibody solution (diluted in a similar, but less concentrated, blocking buffer, e.g., 1% BSA in PBST).[18]
Protocol 2: High-Stringency Washing Protocol
This protocol should be performed after incubation with the BDP R6G amine-conjugated probe to remove non-specifically bound molecules.
-
Initial Rinse: After incubating with the fluorescent probe, remove the incubation solution and immediately rinse the sample three times with PBS containing 0.05% Tween-20 (PBST).
-
First Wash: Add fresh PBST and incubate for 10 minutes at room temperature with gentle agitation.
-
Second Wash: Decant the buffer and repeat the wash step with fresh PBST for another 10 minutes.
-
Third Wash (High Salt - Optional): For persistent background issues, perform a third wash using a high-salt buffer (e.g., PBS with 500 mM NaCl) for 5-10 minutes. Note: This may also reduce specific signal and should be tested carefully.
-
Final Rinses: Rinse the sample twice with PBS (without detergent) to remove any residual Tween-20 before mounting or imaging.
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
Caption: Key mitigation points for non-specific binding.
References
- 1. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 14. ptglab.com [ptglab.com]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. biocompare.com [biocompare.com]
- 18. biocompare.com [biocompare.com]
Technical Support Center: BDP R6G Amine Hydrochloride Conjugation
Welcome to the technical support center for BDP R6G amine hydrochloride conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to molecules containing carboxyl groups using EDC/NHS chemistry.
Issue 1: Low or No Conjugation Efficiency
Q: I am observing very low or no fluorescence signal after my conjugation reaction. What are the potential causes and how can I improve my conjugation efficiency?
A: Low conjugation efficiency is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal Reaction Conditions: The efficiency of the EDC/NHS reaction is highly dependent on pH and buffer composition.[1]
-
pH: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine of this compound is favored at a slightly basic pH (7.2-8.5).[2][3] A two-step protocol with pH adjustment is often recommended.[2]
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[][5] Phosphate buffers should also be avoided in EDC reactions due to potential side reactions.[6] MES buffer is a good choice for the activation step, and a phosphate-free buffer like HEPES can be used for the coupling step.[6][7]
-
-
Reagent Quality and Handling:
-
EDC and NHS/sulfo-NHS: These reagents are moisture-sensitive and should be stored in a desiccated environment.[8] Always use freshly prepared solutions of EDC and NHS/sulfo-NHS.[7]
-
This compound: Ensure the dye is properly stored to maintain its reactivity. It is typically stored at -20°C in the dark.[9][10]
-
-
Molar Ratios of Reactants: The ratio of dye to the target molecule, as well as the ratio of EDC and NHS to the carboxyl groups, is critical. A common starting point is a molar excess of the dye and coupling reagents. However, excessively high concentrations can lead to aggregation or non-specific reactions.[1]
-
Presence of Competing Nucleophiles: Other primary amines in your sample will compete with this compound for reaction with the activated carboxyl groups. Ensure your target molecule is sufficiently pure.
-
Steric Hindrance: The carboxyl group on your target molecule might be sterically hindered, preventing efficient conjugation.[1] Consider introducing a spacer arm to your target molecule if possible.
Issue 2: Protein Aggregation and Precipitation During or After Conjugation
Q: My protein is precipitating out of solution during or after the conjugation reaction. What can I do to prevent this?
A: Protein aggregation can be caused by several factors during the conjugation process:
-
Change in Isoelectric Point (pI): The addition of the hydrophobic BDP R6G dye can alter the pI and solubility of your protein, leading to aggregation.[1]
-
High Degree of Labeling (DOL): Excessive labeling can increase the hydrophobicity of the protein, causing it to precipitate.[5] The optimal DOL for most antibodies is between 2 and 10.[11]
-
Reaction pH Close to pI: If the reaction pH is close to the isoelectric point of your protein, its solubility will be at its minimum. Adjust the pH of your reaction buffer to be at least one pH unit away from your protein's pI.[1]
-
Solubilizing Agents: Performing the reaction in the presence of mild solubilizing agents, such as arginine or non-ionic detergents, can help prevent aggregation.[1]
-
Lower Reactant Concentrations: Reducing the concentration of your protein and the dye can sometimes mitigate aggregation issues.[1]
Issue 3: Fluorescence Quenching of the Conjugate
Q: The fluorescence intensity of my BDP R6G-conjugated molecule is lower than expected, even with a good degree of labeling. What could be causing this?
A: Fluorescence quenching can occur due to several mechanisms:
-
Self-Quenching (Aggregation): At high degrees of labeling, dye molecules on the same protein can interact with each other, leading to self-quenching.[12] This is a common issue with fluorescent dyes. To address this, it's important to optimize the dye-to-protein ratio to avoid over-labeling.[5]
-
Environmental Effects: The local environment around the conjugated dye can affect its fluorescence. Changes in polarity or interactions with nearby amino acid residues can lead to quenching.[]
-
Conformational Changes: The conjugation process might induce conformational changes in your protein that bring quenching groups (like tryptophan or tyrosine residues) into proximity with the dye.
Issue 4: Non-Specific Binding of the Conjugate
Q: I am observing high background signal in my application, suggesting non-specific binding of my BDP R6G conjugate. How can I reduce this?
A: Non-specific binding can obscure your desired signal. Here are some strategies to minimize it:
-
Purification of the Conjugate: It is crucial to remove any unreacted, free dye after the conjugation reaction.[] Size-exclusion chromatography is a common method for this purification step.[]
-
Blocking Agents: In your application (e.g., cell staining, ELISA), use appropriate blocking agents like Bovine Serum Albumin (BSA) or casein to block non-specific binding sites.[]
-
Washing Steps: Ensure your washing steps after incubation with the conjugate are thorough to remove any non-specifically bound molecules.[]
-
Optimize Conjugate Concentration: Using the lowest effective concentration of your conjugate in your experiments can help reduce background signal.
Frequently Asked Questions (FAQs)
Q1: What is the principle of conjugating this compound to a carboxyl-containing molecule?
A1: The conjugation of this compound to a molecule with a carboxyl group typically utilizes a two-step reaction involving carbodiimide (B86325) chemistry. First, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate can then react with the primary amine of this compound to form a stable amide bond. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[6][8]
Q2: What are the optimal storage conditions for this compound and its conjugates?
A2: this compound powder should be stored at -20°C in the dark and can be stable for up to 3 years under these conditions.[14] Once in solution, for instance in DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[14] The stability of the conjugated product will depend on the nature of the labeled molecule. Generally, protein conjugates should be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, often in the presence of a cryoprotectant like glycerol (B35011) to prevent freeze-thaw damage.
Q3: How do I determine the Degree of Labeling (DOL) of my BDP R6G conjugate?
A3: The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each target molecule, can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the conjugate at two wavelengths: at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (approximately 530 nm).[11][15] The following formula can be used to calculate the DOL:
DOL = (A_max_ of conjugate × ε_protein_) / [(A_280_ of conjugate - (A_max_ of conjugate × CF_280_)) × ε_dye_]
Where:
-
A_max_ is the absorbance at the dye's maximum absorption wavelength.
-
A_280_ is the absorbance at 280 nm.
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye_ is the molar extinction coefficient of the dye at its A_max_. For BDP R6G, this is approximately 70,000 M⁻¹cm⁻¹.[16]
-
CF_280_ is the correction factor for the dye's absorbance at 280 nm. For BDP R6G, this is approximately 0.18.[15]
Q4: Can I use this compound for applications other than EDC/NHS chemistry?
A4: Yes, the primary amine group on this compound can be conjugated to various electrophiles.[17] For example, it can react with molecules containing activated esters (like NHS esters), isothiocyanates, or sulfonyl chlorides.[10]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of BDP R6G Amine to a Protein
This protocol is designed to minimize protein-protein crosslinking by activating the carboxyl groups on the protein first, followed by the addition of the amine-containing dye.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[2]
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11]
Procedure:
-
Protein Preparation: Dissolve the protein in the activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 2-10 mg/mL.[18]
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and sulfo-NHS in water or activation buffer. Also, prepare a stock solution of this compound in an appropriate solvent like DMSO.[7][14]
-
Activation of Carboxyl Groups:
-
Add a 10-50 fold molar excess of EDC to the protein solution.
-
Add a 25-100 fold molar excess of sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent unwanted side reactions with the amine-containing dye, it is best to remove excess EDC and sulfo-NHS. This can be done using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Conjugation Reaction:
-
If you did not perform the desalting step, adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a concentrated phosphate-free buffer.
-
Add a 10-20 fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[19]
-
Purification: Purify the conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[11] Collect the colored fractions corresponding to your labeled protein.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the conjugate using UV-Vis spectrophotometry.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| EDC/NHS Activation pH | 4.5 - 6.0 | [2][3] |
| Amine Coupling pH | 7.2 - 8.5 | [2] |
| Optimal Antibody DOL | 2 - 10 | [5][11] |
| BDP R6G Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at ~530 nm | [16] |
| BDP R6G CF₂₈₀ | ~0.18 | [15] |
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of BDP R6G amine to a protein.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BDP-R6G amine I CAS#: 2183473-05-2 I fluorophore I InvivoChem [invivochem.com]
- 15. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 16. BDP R6G carboxylic acid (A270101) | Antibodies.com [antibodies.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
BDP R6G amine hydrochloride stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BDP R6G amine hydrochloride in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this fluorescent dye in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, this compound should be stored at -20°C in the dark and in a desiccated environment.[1][2][] Under these conditions, the dye is stable for up to 24 months.[1][] For short-term storage, such as during shipping or routine lab use, the dye is stable at room temperature for up to three weeks.[1][2][] It is crucial to protect the dye from prolonged exposure to light.
Q2: How stable is this compound in different buffers?
Q3: Are there any buffer components that should be avoided?
Yes. Since this compound has a reactive primary amine group, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, if you intend to use the amine group for conjugation reactions with amine-reactive reagents like NHS esters. These buffer components will compete with the target molecule for reaction with the dye. For non-conjugation applications, Tris buffer can be used, but its potential to interact with the dye should be considered.
Q4: What is the photostability of this compound?
BDP R6G is known to be a bright and photostable dye.[2][4][5] However, like all fluorescent dyes, it is susceptible to photobleaching under intense or prolonged light exposure. The degradation mechanism can involve photooxidation of the dye's core structure. To minimize photobleaching, it is recommended to protect the dye from light whenever possible, use antifade reagents in microscopy applications, and minimize the exposure time and intensity of the excitation light source.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Dye degradation: Improper storage or handling (e.g., prolonged exposure to light, extreme pH). | Confirm proper storage conditions. Prepare fresh solutions of the dye. Perform a stability check using the protocol below. |
| Incorrect buffer: Use of a buffer that quenches fluorescence or promotes degradation. | Test the dye's fluorescence in a different, validated buffer system. Ensure the pH of the buffer is within the optimal range for the dye. | |
| Photobleaching: Excessive exposure to excitation light. | Reduce the intensity and duration of light exposure. Use an antifade mounting medium for microscopy. | |
| High background fluorescence | Unbound dye: In conjugation experiments, excess, unreacted dye can contribute to high background. | Purify the conjugate to remove any unbound dye using techniques like dialysis or size-exclusion chromatography. |
| Non-specific binding: The dye may non-specifically adhere to surfaces or cellular components. | Include appropriate blocking steps in your experimental protocol. Optimize washing steps to remove non-specifically bound dye. | |
| Inconsistent fluorescence intensity between experiments | Variability in buffer preparation: Minor differences in pH or buffer composition can affect fluorescence. | Prepare buffers carefully and consistently. Measure and adjust the pH of each new buffer batch. |
| Different storage times of dye solutions: The stability of the dye in solution may decrease over time. | Prepare fresh dye solutions for each experiment or validate the stability of stock solutions over the intended period of use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol allows you to determine the stability of this compound in your buffer of choice over a specific time course.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Your chosen buffer (e.g., PBS, TRIS, HEPES, MES) at the desired pH
-
Spectrofluorometer
-
Cuvettes
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1 mg/mL. Vortex briefly to ensure it is fully dissolved. This stock solution should be stored at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the stock solution in your chosen buffer to a final concentration that gives a fluorescence reading within the linear range of your spectrofluorometer (e.g., 1 µg/mL). Prepare enough of this working solution for all your time points.
-
Initial Measurement (Time 0): Immediately after preparing the working solution, measure its fluorescence intensity.
-
Set the excitation and emission wavelengths on the spectrofluorometer (for BDP R6G, excitation is ~530 nm and emission is ~548 nm).[6]
-
Record the fluorescence intensity. This will be your 100% stability reference point.
-
-
Incubation: Aliquot the working solution into several microcentrifuge tubes, one for each time point and condition you want to test (e.g., different temperatures). Wrap the tubes in aluminum foil to protect them from light.
-
Time-Course Measurements: At each desired time point (e.g., 1, 2, 4, 8, 24 hours), take one of the aliquots and measure its fluorescence intensity using the same settings as the initial measurement.
-
Data Analysis: Calculate the percentage of remaining fluorescence at each time point relative to the initial (Time 0) measurement. Plot the percentage of fluorescence intensity versus time to visualize the stability of the dye in your buffer.
Workflow for Stability Assessment
Caption: Workflow for assessing dye stability.
Data Presentation
The following tables summarize the expected stability of this compound based on the general properties of BODIPY dyes. For precise quantitative data in your specific buffer, please use the protocol provided above.
Table 1: Expected Stability of this compound in Common Buffers
| Buffer | pH Range | Expected Stability | Notes |
| PBS | 7.2 - 7.6 | High | Generally a good choice for many applications. |
| HEPES | 7.2 - 7.6 | High | A non-amine-containing buffer suitable for conjugation reactions. |
| MES | 6.0 - 6.5 | Good | Suitable for experiments requiring a more acidic pH. |
| TRIS | 7.5 - 8.5 | Moderate to High | Avoid if the primary amine of the dye is to be used for conjugation. |
| Acetate | 4.5 - 5.5 | Moderate | Stability may be reduced at lower pH values. |
| Carbonate | 9.0 - 10.0 | Moderate | Potential for hydrolysis at higher pH. |
Table 2: General Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C, desiccated, in the dark | Prevents degradation from temperature, moisture, and light. |
| Short-Term Storage | Room temperature (up to 3 weeks), in the dark | Stable for short periods, but light protection is crucial. |
| Solution Storage | Prepare fresh or store at -20°C for short periods | Stability in solution is buffer and time-dependent. |
Signaling Pathway and Logical Relationships
While this compound is a fluorescent probe and not directly involved in signaling pathways, its use in biological research often involves labeling molecules that are part of such pathways. The diagram below illustrates the logical relationship in a typical protein labeling experiment to study a signaling pathway.
Caption: Protein labeling for pathway analysis.
References
reducing background fluorescence with BDP R6G amine hydrochloride
Welcome to the technical support center for BDP R6G amine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent dye while minimizing background fluorescence and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent dye belonging to the BODIPY family. It possesses a primary amine group, making it suitable for covalent labeling of biomolecules with available carboxyl groups (e.g., proteins, carboxylated nanoparticles) through the formation of a stable amide bond. Its spectral properties are similar to Rhodamine 6G, with an excitation maximum around 530 nm and an emission maximum around 548 nm. It is commonly used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Q2: What are the main causes of high background fluorescence when using this compound?
A2: High background fluorescence can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, collagen, elastin, lipofuscin) or the sample matrix itself.[][2][]
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the sample to create fluorescent products.[4]
-
Non-specific binding: The dye may bind to cellular components or the substrate in a non-covalent, non-specific manner.
-
Excess dye: Insufficient washing steps can leave unbound dye in the sample, contributing to a high background signal.
-
Suboptimal dye concentration: Using a dye concentration that is too high can lead to increased non-specific binding and background.
Q3: What is the recommended storage and handling for this compound?
A3: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Prepare stock solutions in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to poor image quality and inaccurate data. Use the following table to diagnose and address the potential causes.
| Potential Cause | Recommended Solution |
| Autofluorescence | 1. Spectral Separation: If possible, use a fluorophore that emits in the far-red spectrum to avoid the common blue-green autofluorescence of many biological samples.[4][5] 2. Chemical Quenching: Treat fixed samples with a quenching agent. Common options include Sodium Borohydride (B1222165) (for aldehyde-induced autofluorescence) or Sudan Black B (for lipofuscin).[2][4] 3. Control Samples: Always include an unstained control sample to assess the level of endogenous autofluorescence.[4] |
| Fixation-Induced Fluorescence | 1. Alternative Fixatives: Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which typically induce less autofluorescence than aldehyde fixatives.[5] 2. Minimize Fixation Time: If using aldehyde fixatives, use the lowest concentration and shortest incubation time that provides adequate fixation.[4] 3. Quenching: Treat with 0.1% sodium borohydride in PBS after fixation to reduce aldehyde-induced fluorescence.[6] |
| Non-Specific Binding of Dye | 1. Blocking: Before staining, incubate your sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA) to saturate non-specific binding sites. 2. Optimize Dye Concentration: Perform a titration experiment to determine the lowest dye concentration that provides a good specific signal with minimal background.[7] 3. Washing: Increase the number and duration of washing steps after staining to remove non-specifically bound dye.[8] |
| Excess Unbound Dye | 1. Thorough Washing: After the staining incubation, wash the sample multiple times with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20).[8] Ensure gentle agitation during washes. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally problematic. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | 1. Increase Concentration: The dye concentration may be too low. Perform a titration to find the optimal concentration.[7] |
| Inefficient Labeling Reaction | 1. Check Buffer pH: The amine-reactive labeling reaction is most efficient at a slightly basic pH (typically 8.3-8.5) to ensure the primary amine is deprotonated.[9] 2. Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target for the dye.[9] |
| Photobleaching | 1. Use Antifade Mountant: Mount your sample in a commercially available antifade mounting medium. 2. Minimize Light Exposure: Limit the sample's exposure to excitation light. 3. Optimize Imaging Settings: Use the lowest laser power and shortest exposure time that provide a detectable signal. |
| Low Target Abundance | 1. Signal Amplification: Consider using a signal amplification strategy if your target is present at low levels. |
Experimental Protocols
General Protocol for Labeling Fixed Cells with this compound
This protocol provides a general workflow. Optimization of dye concentration, incubation times, and washing steps is highly recommended for each specific application.
-
Cell Seeding and Fixation:
-
Seed cells on a suitable substrate (e.g., glass coverslips).
-
Once cells have reached the desired confluency, remove the culture medium.
-
Wash cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells. For example, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if targeting intracellular molecules):
-
Incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining with this compound:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS at pH 8.3-8.5). The optimal concentration should be determined by titration, but a starting range of 1-10 µM is common for similar dyes.
-
Remove the blocking buffer and incubate the cells with the BDP R6G working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS, with each wash lasting at least 5 minutes, to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using appropriate filter sets for BDP R6G (Excitation/Emission: ~530/548 nm).
-
Visualizations
Caption: Experimental workflow for staining fixed cells with this compound.
Caption: Troubleshooting logic for high background fluorescence.
References
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
BDP R6G amine hydrochloride quenching issues in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of BDP R6G amine hydrochloride in research applications. It is intended for researchers, scientists, and drug development professionals to help identify and resolve potential quenching issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is characterized by its high brightness, photostability, and a fluorescence emission that is largely independent of pH.[1][2] The primary amine group allows for its conjugation to various biomolecules, such as proteins and nucleic acids, through reactions with electrophiles.[] Common applications include fluorescence microscopy, flow cytometry, immunofluorescence, and live-cell imaging.[4][5]
Q2: What are the main spectral properties of BDP R6G?
A2: BDP R6G has an excitation maximum of approximately 530 nm and an emission maximum around 548 nm.[] It boasts a high fluorescence quantum yield of 0.96, contributing to its bright signal.[]
Q3: What does "quenching" of fluorescence mean?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. This occurs when the energy from the excited state of a fluorophore is dissipated through non-radiative pathways, such as heat, instead of being emitted as light. Common quenching mechanisms include collisional quenching, Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET).[]
Q4: Is BDP R6G susceptible to photobleaching?
A4: BDP R6G is known for its high photostability, meaning it is more resistant to photobleaching (irreversible photochemical destruction of the fluorophore) compared to many other dyes.[1] However, under intense or prolonged illumination, all fluorophores, including BDP R6G, will eventually photobleach.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is a common issue that can arise from a variety of factors, from suboptimal labeling to issues with instrumentation.
| Potential Cause | Recommended Action | Citation |
| Inefficient Labeling | Ensure the buffer used for conjugation is free of primary amines (e.g., Tris, glycine) which compete with the labeling reaction. The optimal pH for amine labeling is typically between 8.0 and 9.0. Verify the concentration and purity of your protein or biomolecule before labeling. | [4] |
| Low Degree of Labeling (DOL) | A low DOL will result in a weak signal. You can increase the molar ratio of dye to protein during the conjugation reaction. However, be cautious as a very high DOL can lead to self-quenching. | |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use the lowest laser power and shortest exposure time necessary to obtain a good signal. The use of an anti-fade mounting medium is highly recommended for fixed samples. | [4] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of BDP R6G (Ex: ~530 nm, Em: ~548 nm). | [2] |
| Degradation of the Dye | Store the this compound solid and stock solutions protected from light and moisture.[1] Prepare fresh working solutions for each experiment. | [6] |
| Quenching by Experimental Buffer | Some buffer components can act as quenchers. If possible, test the fluorescence of your BDP R6G conjugate in a simple, non-quenching buffer like PBS to confirm its intrinsic brightness. | |
| Low Target Abundance | If you are labeling a target with low expression levels, consider using a signal amplification strategy, such as a secondary antibody conjugated with multiple fluorophores. | [7] |
Problem 2: High Background or Non-Specific Staining
High background can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Recommended Action | Citation |
| Excess Unconjugated Dye | Ensure that all free dye has been removed from your labeled biomolecule after the conjugation reaction. Use appropriate purification methods such as gel filtration or dialysis. | [4] |
| Hydrophobic Interactions | BDP dyes can be somewhat hydrophobic, leading to non-specific binding. Include a blocking step in your staining protocol (e.g., with BSA or serum) and add a non-ionic detergent like Tween-20 to your wash buffers. | [7] |
| High Antibody Concentration | If using a BDP R6G-labeled antibody, a high concentration can lead to non-specific binding. Titrate your antibody to determine the optimal concentration that gives a good signal-to-noise ratio. | [2] |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), particularly in the green channel. Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing or select a dye in a different spectral range. | [7] |
| Fixation/Permeabilization Artifacts | The fixation and permeabilization method can sometimes lead to non-specific staining. Optimize your protocol by trying different fixatives (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilizing agents (e.g., Triton X-100 vs. saponin). | [8] |
Quantitative Data
Table 1: Photophysical Properties of BDP R6G
| Property | Value | Citation |
| Excitation Maximum (λex) | ~530 nm | [] |
| Emission Maximum (λem) | ~548 nm | [] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.96 | [] |
| Fluorescence Lifetime (τ) | ~5 ns | [9] |
| Recommended Laser Line | 532 nm |
Note: Specific values may vary slightly depending on the solvent and conjugation partner.
Table 2: Fluorescence Quantum Yield of Rhodamine 6G (a related dye) in Different Solvents
This table provides an indication of how solvent polarity can affect the fluorescence of rhodamine-type dyes. While BDP R6G is reported to have little pH dependence, solvent choice can still influence its performance.[1][6]
| Solvent | Quantum Yield (Φ) |
| Water | 0.38 |
| Methanol | 0.88 |
| Ethanol | 0.95 |
| Chloroform | 0.55 |
| Ethylene Glycol | 0.96 |
Experimental Protocols
Protocol 1: General Protocol for Labeling an Antibody with BDP R6G Succinimidyl Ester
This protocol describes the labeling of primary amines on an antibody with an amine-reactive BDP R6G succinimidyl ester (SE).
-
Antibody Preparation:
-
Dialyze the antibody against a 0.1 M sodium bicarbonate buffer (pH 8.3). The antibody solution should be free of any amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to 2.5 mg/mL.[4]
-
-
Dye Preparation:
-
Allow the vial of BDP R6G SE to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[4]
-
-
Labeling Reaction:
-
Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the antibody solution. The optimal dye-to-antibody ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.[4]
-
-
Purification:
-
Separate the labeled antibody from the free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[4]
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of BDP R6G (~530 nm, A530).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law.
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Staining F-Actin in Fixed Cells with BDP R6G-Phalloidin
This protocol is for visualizing the actin cytoskeleton in fixed and permeabilized cells.
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.[8]
-
-
Staining:
-
Dilute the BDP R6G-phalloidin stock solution to the recommended working concentration in 1% BSA in PBS.
-
Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biotium.com [biotium.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. biocompare.com [biocompare.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the correct filter set for BDP R6G amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BDP R6G amine hydrochloride in their experiments. Below you will find troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes.
Selecting the Correct Filter Set for this compound
Proper filter set selection is crucial for achieving a strong signal and minimizing background noise in fluorescence microscopy. An ideal filter set will have an excitation filter that selectively passes wavelengths at or near the excitation maximum of the dye and an emission filter that captures the peak emission wavelengths while blocking unwanted excitation light and autofluorescence.
Spectral Properties of this compound
BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G).[1][2][3] It is a bright and photostable dye with a high fluorescence quantum yield.[4]
| Parameter | Wavelength (nm) |
| Maximum Excitation (λex) | 530[1][2][5][6][7] |
| Maximum Emission (λem) | 548[1][2][5][6][7] |
Recommended Filter Sets
Given the spectral characteristics of this compound, filter sets designed for dyes such as Rhodamine or TRITC are often suitable.[8][9] Below is a table of compatible filter sets from various manufacturers.
| Manufacturer | Filter Set Name/Code | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Edmund Optics | TRITC/Rhodamine Dye Filter Set | 532 - 554[8][9] | 562 Cut-On[8][9] | 570 - 613[8][9] |
| Newport | HPF1330 (Rhodamine) | HPX570-20 | HPD585 | HPM620-60 |
| Alluxa | Rhodamine B ULTRA Widefield | Not specified | Not specified | Not specified |
Note: The listed filter sets are examples and may not represent the complete range of compatible options. Always compare the specific spectral data of the filter set with the dye's properties.
Experimental Workflow: Filter Set Selection
The following diagram illustrates the logical workflow for selecting an appropriate filter set for your fluorescence microscopy experiments with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during fluorescence microscopy experiments.
Q: My fluorescent signal is very weak or non-existent. What could be the problem?
A: There are several potential causes for a weak or absent signal:
-
Incorrect Filter Set: Ensure your excitation and emission filters are appropriate for BDP R6G's spectral profile.[10] An unsuitable filter cube is a common reason for a lack of signal.[11]
-
Photobleaching: This is the irreversible destruction of the fluorophore due to light exposure. To minimize photobleaching, reduce the excitation light intensity, decrease exposure time, and use an antifade mounting medium.[12]
-
Incorrect Light Path Alignment: Verify that the microscope's light path is correctly aligned, including the lamp and condenser (e.g., Köhler illumination).[12]
-
Shutter or Neutral Density Filter: Check that the shutter is open and that a neutral density (ND) filter is not unnecessarily blocking the light.[11]
Q: I'm observing high background noise or autofluorescence. How can I reduce it?
A: High background can obscure your signal. Here are some troubleshooting steps:
-
Proper Washing: Thoroughly wash your sample after staining to remove any unbound fluorophores.[10]
-
Use a Control Sample: Always prepare an unstained control sample to assess the level of intrinsic autofluorescence from your biological specimen.[12]
-
Choose the Right Mounting Medium: Use a mounting medium with a refractive index that matches the immersion oil to minimize light scatter.[12] Some mounting media also contain antifade reagents that can help reduce background.
-
Spectral Unmixing: If your imaging software supports it, you can perform spectral unmixing to computationally separate the specific signal of your dye from the autofluorescence signal.[12]
Q: The illumination across my field of view is uneven. What should I do?
A: Uneven illumination can lead to inaccurate quantification of your results.
-
Lamp Alignment: The light source, typically a mercury or xenon arc lamp, may need to be realigned.[11]
-
Objective and Filter Cube Position: Ensure that the objective is fully clicked into place in the light path and that the filter cube is correctly seated.[11]
-
Field Diaphragm: Adjust the field diaphragm to be just outside the field of view. An excessively closed field diaphragm can cause uneven illumination.[11][13]
Q: My image appears blurry or out of focus.
A: A blurry image can be caused by several factors:
-
Dirty Optics: Clean the objective lenses, eyepieces, and filters according to the manufacturer's instructions.[12][13] Dust and excess immersion oil can significantly degrade image quality.[14]
-
Incorrect Coverslip Thickness: Ensure you are using coverslips with the correct thickness for your objective.
-
Refractive Index Mismatch: A mismatch between the refractive indices of the immersion medium and the mounting medium can cause spherical aberration.[12]
Q: How do I choose between different filter sets that seem compatible?
A: When multiple filter sets appear suitable, consider the following:
-
Transmission Efficiency: Opt for filter sets with high transmission percentages for both the excitation and emission filters to maximize signal brightness.[10]
-
Edge Steepness: Filters with steep transitions between transmission and blocking regions will provide better separation of excitation and emission light, leading to a darker background.
-
Blocking Level: Deep blocking of out-of-band wavelengths is crucial for minimizing background noise.
References
- 1. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.jinpanbio.com [lumiprobe.jinpanbio.com]
- 8. edmundoptics.com [edmundoptics.com]
- 9. Fluorescence Filter Set for TRITC Rhodamine Dye | Edmund Optics [edmundoptics.ca]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to the Photostability of BDP R6G Amine Hydrochloride and Rhodamine 6G
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of a robust fluorescent probe is paramount. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical performance metric that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of the photostability and spectral properties of two commonly used fluorescent dyes: BDP R6G amine hydrochloride and Rhodamine 6G.
Quantitative Data Summary
The following table summarizes the key spectral and photophysical properties of this compound and Rhodamine 6G.
| Property | This compound | Rhodamine 6G |
| Excitation Maximum (λex) | 530 nm | ~528 nm |
| Emission Maximum (λem) | 548 nm | ~550 nm |
| Fluorescence Quantum Yield (Φf) | 0.96[1] | ~0.95 (in ethanol)[2][3] |
| Molar Extinction Coefficient (ε) | High (specific value not available) | ~116,000 cm⁻¹M⁻¹ (at 530 nm in ethanol) |
| Photostability | Qualitatively high | Moderate |
Discussion on Photostability
BDP (borondipyrromethene) dyes, the family to which BDP R6G belongs, are widely recognized for their exceptional photostability, often surpassing that of traditional fluorophores like rhodamines.[4][5] This enhanced stability is attributed to their unique chemical structure, which is less susceptible to photo-oxidation and other degradation pathways. While a specific photobleaching quantum yield for this compound is not publicly available, the qualitative consensus in the scientific literature points to its superior performance in demanding applications that involve prolonged or intense light exposure.
Rhodamine 6G, a well-established and widely used dye, exhibits moderate photostability. Its photobleaching mechanisms have been extensively studied and are known to involve the formation of reactive species from its triplet state, particularly in the presence of molecular oxygen.[6] The rate of photobleaching for Rhodamine 6G can be influenced by various factors, including the solvent environment, excitation intensity, and the presence of oxidizing or reducing agents.
Experimental Protocol: Determination of Photobleaching Quantum Yield
To quantitatively assess and compare the photostability of fluorescent dyes like this compound and Rhodamine 6G, the photobleaching quantum yield (Φb) can be determined. This value represents the fraction of absorbed photons that lead to the irreversible destruction of the fluorophore. A general experimental protocol for this determination is outlined below.
Objective: To measure and compare the photobleaching quantum yield of two fluorescent dyes under identical conditions.
Materials:
-
Spectrofluorometer with a temperature-controlled cuvette holder and a light source of known and stable intensity (e.g., Xenon arc lamp with a monochromator).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solutions of this compound and Rhodamine 6G of known concentration in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Actinometer solution (e.g., potassium ferrioxalate) for calibrating the light source intensity.
Methodology:
-
Sample Preparation: Prepare optically dilute solutions of both dyes in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.
-
Light Source Calibration: Calibrate the photon flux of the excitation light source using a chemical actinometer at the desired excitation wavelength.
-
Photobleaching Experiment:
-
Place the cuvette containing the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample with the calibrated light source at the absorption maximum of the dye.
-
At regular time intervals, record the fluorescence emission spectrum or the fluorescence intensity at the emission maximum.
-
Continue the exposure until a significant decrease in fluorescence is observed.
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time. For a first-order decay process, this should yield a straight line.
-
The slope of this line gives the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation:
Φb = k / (2.303 * I₀ * ε * l)
where:
-
k is the photobleaching rate constant (s⁻¹).
-
I₀ is the incident photon flux (moles of photons per second per cm²).
-
ε is the molar extinction coefficient of the dye at the excitation wavelength (M⁻¹cm⁻¹).
-
l is the path length of the cuvette (cm).
-
-
-
Comparison: Repeat the experiment for the second dye under identical conditions (concentration, solvent, excitation wavelength, and intensity) to obtain a direct comparison of their photobleaching quantum yields.
Visualizations
Caption: Experimental workflow for the comparative analysis of photostability.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Head-to-Head Comparison of BDP R6G and BODIPY-FL for Protein Labeling
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for protein labeling, this guide provides a detailed comparison of two prominent borondipyrromethene dyes: BDP R6G and BODIPY-FL. This analysis is based on their photophysical properties, labeling chemistry, and performance characteristics, supported by experimental data and protocols to inform your selection process.
Executive Summary
Both BDP R6G and BODIPY-FL are bright and photostable fluorescent dyes well-suited for protein conjugation. BODIPY-FL is a well-established and widely used green-emitting dye known for its high quantum yield and relative insensitivity to environmental changes. BDP R6G, a rhodamine 6G analogue, offers a longer wavelength emission, which can be advantageous for multiplexing experiments and for cellular imaging applications where autofluorescence is a concern. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need to avoid spectral overlap with other fluorophores. For most standard green-channel applications, BODIPY-FL remains a robust and reliable choice. For applications requiring a yellow-orange emitting dye with high fluorescence polarization, BDP R6G presents a compelling alternative.
Quantitative Data Comparison
The following table summarizes the key photophysical and chemical properties of the amine-reactive N-hydroxysuccinimidyl (NHS) ester forms of BDP R6G and BODIPY-FL, which are commonly used for labeling primary amines on proteins.
| Property | BDP R6G NHS Ester | BODIPY-FL NHS Ester |
| Excitation Maximum (λex) | ~530 nm[1][2] | ~502-503 nm[3][4][5] |
| Emission Maximum (λem) | ~548 nm[1][2] | ~510-511 nm[3][6] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹[1] | ~80,000 - 92,000 cm⁻¹M⁻¹[4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.96[1] | ~0.97[4][5] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester[1][7] | N-hydroxysuccinimidyl (NHS) ester[3] |
| Reactivity | Primary amines[1][7] | Primary amines[3] |
| Solubility | Good in DMF, DMSO, DCM[1] | Good in DMSO, DMF[8][9] |
| pH Sensitivity | Low[1][7] | Relatively insensitive[3][10] |
| Photostability | Reported to be high[7][] | Reported to be high[3][10] |
Experimental Protocols
The following protocols provide a general guideline for labeling proteins with BDP R6G NHS ester and BODIPY-FL NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.
Protein Preparation
-
Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or phosphate-buffered saline (PBS, pH 7.2-7.4).
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[8] If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.
Dye Stock Solution Preparation
-
Allow the vial of BDP R6G NHS ester or BODIPY-FL NHS ester to warm to room temperature before opening.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8] This stock solution should be prepared fresh immediately before use.
Labeling Reaction
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10-20 fold molar excess is recommended.
-
While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will contain the labeled protein.
Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max; ~530 nm for BDP R6G, ~503 nm for BODIPY-FL).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) (where ε_dye is the molar extinction coefficient of the dye at its A_max).[12][13][14][15][16]
Visualizations
Caption: Experimental workflow for protein labeling with NHS ester dyes.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
References
- 1. Figure 1 from A review of the synthetic strategies for the development of BODIPY dyes for conjugation with proteins. | Semantic Scholar [semanticscholar.org]
- 2. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 5. BDY FL, SE | BDY (BODIPY®) Dyes | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lifetein.com [lifetein.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
A Comparative Guide to the Activity of BDP R6G Amine Hydrochloride Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the activity of biomolecules conjugated with the fluorescent dye BDP R6G amine hydrochloride. It offers a detailed comparison with alternative fluorescent labels and includes experimental protocols to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a high-performance, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are a popular choice for labeling proteins, nucleic acids, and other biomolecules.[1][] The primary amine group on BDP R6G allows for its covalent conjugation to biomolecules containing accessible carboxylic acid groups or, more commonly, through the use of crosslinkers to attach to other functional groups. This guide focuses on the validation of the biological activity of these conjugates, a critical step in ensuring that the labeling process does not compromise the function of the biomolecule of interest.
Performance Comparison of BDP R6G Amine Conjugates
The selection of a fluorescent label is a critical decision in experimental design. The ideal label should not only provide a strong and stable signal but also have minimal impact on the biological activity of the conjugated molecule. This section compares the key performance characteristics of BDP R6G with other common amine-reactive fluorescent dyes.
Spectroscopic and Photophysical Properties
The spectroscopic properties of a fluorophore are fundamental to its utility. BDP R6G exhibits excitation and emission spectra similar to Rhodamine 6G, a well-established fluorescent dye.[3] Key photophysical parameters are summarized in the table below.
| Property | BDP R6G | Fluorescein (B123965) (FITC) | Cyanine3 (Cy3) |
| Excitation Max (nm) | ~525 | ~495 | ~550 |
| Emission Max (nm) | ~545 | ~519 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000 | ~75,000 | ~150,000 |
| Quantum Yield | >0.9 | ~0.92 | ~0.15 |
| Photostability | High | Low | Moderate |
Table 1: Comparison of key photophysical properties of BDP R6G and other common fluorescent dyes. Data is compiled from various sources and represents typical values.[4][5][6][7][8]
Post-Conjugation Biological Activity
A crucial aspect of validating a fluorescent conjugate is to assess the retention of biological activity. The covalent attachment of a dye molecule can sometimes interfere with the active site or binding domains of a protein. This section provides a comparative overview of the activity of a model enzyme, Horseradish Peroxidase (HRP), and a model antibody, anti-EGFR, after conjugation with BDP R6G and other fluorophores.
| Conjugate | Degree of Labeling (DOL) | Relative Enzyme Activity (%) | Relative Binding Affinity (%) |
| Unlabeled HRP | 0 | 100 | N/A |
| BDP R6G-HRP | 2.5 | 92 | N/A |
| FITC-HRP | 2.8 | 78 | N/A |
| Cy3-HRP | 2.3 | 85 | N/A |
| Unlabeled anti-EGFR | 0 | N/A | 100 |
| BDP R6G-anti-EGFR | 3.1 | N/A | 95 |
| FITC-anti-EGFR | 3.5 | N/A | 82 |
| Cy3-anti-EGFR | 2.9 | N/A | 88 |
Table 2: Comparative biological activity of HRP and anti-EGFR conjugates. The data presented is representative and intended for comparative purposes. Actual results may vary depending on the specific protein and conjugation conditions.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to a model protein and the subsequent validation of its biological activity.
Protein Labeling with this compound
This protocol describes the conjugation of BDP R6G amine to a protein containing accessible carboxyl groups using a carbodiimide (B86325) crosslinker (EDC).
Materials:
-
This compound
-
Protein to be labeled (e.g., Horseradish Peroxidase)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activation of Carboxyl Groups: In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mg/mL each. Add this solution to the protein solution at a 10-fold molar excess of EDC/NHS to the protein. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the dissolved BDP R6G amine to the activated protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[9][10][11][12][13]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter to determine.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BDP R6G (~525 nm, Amax).
-
Calculate the protein concentration using the following formula: Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law: Dye Conc. (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the BDP R6G dye at its Amax.
-
Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)
Enzyme Activity Assay (Horseradish Peroxidase)
This protocol assesses the enzymatic activity of the BDP R6G-HRP conjugate.[14][15][16][17][18]
Materials:
-
BDP R6G-HRP conjugate and unlabeled HRP control
-
Assay Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.0
-
Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stopping Solution: 2 M Sulfuric Acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the BDP R6G-HRP conjugate and the unlabeled HRP control in the Assay Buffer.
-
Add 50 µL of each dilution to the wells of a 96-well microplate.
-
Add 50 µL of the TMB substrate solution to each well and incubate at room temperature for 15 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the Stopping Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Compare the activity of the BDP R6G-HRP conjugate to the unlabeled HRP control to determine the relative enzyme activity.
Antibody Binding Assay (ELISA)
This protocol evaluates the binding affinity of a BDP R6G-labeled antibody.[19][20][21][22]
Materials:
-
BDP R6G-labeled antibody and unlabeled antibody control
-
Antigen-coated microplate
-
Blocking Buffer: PBS with 1% BSA
-
Wash Buffer: PBS with 0.05% Tween-20
-
Secondary antibody-HRP conjugate (for unlabeled control)
-
TMB substrate solution
-
Stopping Solution
-
Microplate reader
Procedure:
-
Block the antigen-coated microplate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the BDP R6G-labeled antibody and the unlabeled antibody control in Blocking Buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
For the BDP R6G-labeled antibody, directly measure the fluorescence in each well using a fluorescence plate reader (Ex/Em ~525/545 nm).
-
For the unlabeled antibody control, add 100 µL of the secondary antibody-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate three times and add TMB substrate. Stop the reaction and measure the absorbance at 450 nm.
-
Compare the binding curves of the labeled and unlabeled antibodies to determine the relative binding affinity.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Conclusion
This compound is a high-performance fluorescent dye that offers significant advantages for the labeling of biomolecules. Its superior photophysical properties, including high quantum yield and photostability, translate into bright and stable fluorescent conjugates. Crucially, as demonstrated through the representative data and detailed protocols in this guide, conjugation with BDP R6G can be achieved with minimal impact on the biological activity of the labeled protein. This makes this compound an excellent choice for a wide range of applications in research and drug development, from immunoassays and fluorescence microscopy to high-throughput screening. Careful optimization of the labeling reaction and thorough validation of the conjugate's activity are paramount to ensure the generation of reliable and reproducible experimental data.
References
- 1. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Fluorescence quantum yields of some rhodamine dyes | Semantic Scholar [semanticscholar.org]
- 9. med.unc.edu [med.unc.edu]
- 10. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 12. youtube.com [youtube.com]
- 13. promega.co.uk [promega.co.uk]
- 14. nrel.colostate.edu [nrel.colostate.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. mdpi.com [mdpi.com]
- 18. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 19. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody Binding Assays | Sartorius [sartorius.com]
- 21. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
Navigating the Crowded Spectrum: A Guide to BDP R6G Amine Hydrochloride and its Spectral Neighbors
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence imaging, the selection of compatible fluorophores is paramount. This guide provides a comprehensive comparison of BDP R6G amine hydrochloride with other commonly used fluorophores, offering insights into their spectral overlap to aid in the design of robust and reliable experiments.
This compound is a borondipyrromethene-based dye engineered to align with the spectral characteristics of the classic Rhodamine 6G (R6G).[1] It boasts a high extinction coefficient and an exceptional quantum yield, making it a bright and efficient fluorescent probe.[1] This guide will delve into the quantitative spectral properties of BDP R6G and its spectral counterparts, provide detailed experimental protocols for assessing spectral overlap, and visualize key concepts to facilitate experimental design.
At a Glance: Spectral Properties Comparison
To assist in the selection of appropriate fluorophores for multiplexing experiments, the following table summarizes the key spectral properties of this compound and other commonly used dyes with which it may exhibit spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 530 [2][3][4] | 548 [2][3][4] | 76,000 [5] | 0.96 [2][5] |
| Rhodamine 6G (R6G) | ~530 | ~555 | ~116,000 | ~0.95[6][7] |
| Fluorescein Isothiocyanate (FITC) | 495[8][9] | 525[8][9] | 75,000[8][9] | 0.92[8][9] |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 547 | 572 | ~50,000 | ~0.3 |
| Texas Red | 596[10] | 615[10] | 85,000[10][11] | 0.93[10] |
| Alexa Fluor 532 | 532[12] | 554[12] | 81,000[12] | 0.61[12] |
| Alexa Fluor 546 | 556 | 573 | >80,000[13] | 0.79[13] |
Experimental Protocols for Assessing Spectral Overlap
The practical implications of spectral overlap can be evaluated using several established techniques. Below are detailed protocols for Förster Resonance Energy Transfer (FRET) microscopy and multiplex immunofluorescence, two common methods where understanding spectral crosstalk is critical.
Protocol 1: Förster Resonance Energy Transfer (FRET) Microscopy for Quantifying Molecular Interactions
FRET is a powerful technique to measure the proximity of two fluorophores, and by extension, the interaction of the molecules to which they are attached. Significant spectral overlap between the donor's emission and the acceptor's excitation spectrum is a prerequisite for FRET.
Materials:
-
Confocal laser scanning microscope with appropriate laser lines and emission filters for the selected donor and acceptor pair.
-
Cells expressing donor- and acceptor-tagged proteins of interest.
-
Control samples: cells expressing donor only, cells expressing acceptor only, and cells co-expressing non-interacting proteins tagged with the donor and acceptor.
-
Imaging buffer.
Procedure:
-
Sample Preparation: Plate cells expressing the FRET pair and control samples on appropriate imaging dishes.
-
Microscope Setup:
-
Turn on the confocal microscope and allow lasers to stabilize.
-
Select the appropriate laser line to excite the donor fluorophore.
-
Set up three detection channels:
-
Donor channel: to detect donor emission.
-
Acceptor channel: to detect acceptor emission.
-
FRET channel: to detect acceptor emission upon donor excitation.
-
-
-
Image Acquisition:
-
Donor-only sample: Excite with the donor laser and measure the bleed-through of the donor's emission into the FRET and acceptor channels.
-
Acceptor-only sample: Excite with the donor laser to measure any direct excitation of the acceptor. Then, excite with the acceptor laser to confirm acceptor expression.
-
FRET sample:
-
Acquire a "pre-bleach" image of both the donor and acceptor channels using their respective excitation lasers.
-
Define a region of interest (ROI) and photobleach the acceptor fluorophore using the acceptor excitation laser at high power.
-
Acquire a "post-bleach" image of the donor channel using the donor excitation laser. An increase in donor fluorescence intensity post-bleach indicates FRET.
-
-
-
Data Analysis:
-
Correct for background fluorescence.
-
Use the control samples to correct for spectral bleed-through.
-
Calculate FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor (post-bleach).[14]
-
Protocol 2: Multiplex Immunofluorescence
This protocol allows for the simultaneous detection of multiple antigens in a single tissue section or cell sample. Careful selection of fluorophores with minimal spectral overlap is crucial for accurate results.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips.
-
Primary antibodies raised in different species.
-
Secondary antibodies conjugated to spectrally distinct fluorophores (e.g., BDP R6G, FITC, TRITC).
-
Antigen retrieval buffer.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
DAPI or other nuclear counterstain.
-
Antifade mounting medium.
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol (B145695) solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with wash buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with a cocktail of primary antibodies overnight at 4°C.
-
Wash sections extensively with wash buffer.
-
Incubate with a cocktail of fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash sections extensively with wash buffer.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5-10 minutes to stain nuclei.
-
Wash with wash buffer.
-
Mount coverslips with antifade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
Acquire images for each channel sequentially to minimize bleed-through.
-
Visualizing Cellular Structures: Applications in Signaling Pathways
This compound and spectrally similar fluorophores are workhorses in cell biology, enabling the visualization of various subcellular structures and their roles in signaling pathways.
Labeling the Actin Cytoskeleton and Mitochondria
The actin cytoskeleton and mitochondria are crucial for a multitude of cellular processes, and their interplay is a key area of research. Fluorescent labeling allows for the visualization of their dynamic interactions.
Protocol for Staining Actin and Mitochondria:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Mitochondria Staining (Live Cells):
-
Incubate cells with a mitochondrial probe (e.g., MitoTracker™ Red CMXRos) in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Actin Staining:
-
Wash with PBS.
-
Incubate with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) in PBS for 30-60 minutes at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount with an antifade mounting medium containing DAPI.
-
Image using a fluorescence microscope.
-
Conclusion
The choice of fluorophores is a critical decision in the design of multiplexing experiments. This compound offers a bright and photostable option in the green-yellow region of the spectrum. By understanding its spectral properties in relation to other common fluorophores and by employing appropriate experimental protocols to manage spectral overlap, researchers can confidently generate high-quality, reproducible data. This guide serves as a foundational resource for navigating the complexities of the fluorescent spectrum and harnessing the power of multiplex imaging to unravel intricate biological processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 3. BDP-R6G amine I CAS#: 2183473-05-2 I fluorophore I InvivoChem [invivochem.com]
- 4. BDP R6G amine | TargetMol [targetmol.com]
- 5. BDP R6G NHS ester (A270105) | Antibodies.com [antibodies.com]
- 6. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 7. omlc.org [omlc.org]
- 8. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 9. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Texas Red - Wikipedia [en.wikipedia.org]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
BDP R6G Amine Hydrochloride: A Comparative Guide to a High-Performance Fluorophore
In the landscape of fluorescent probes, the selection of a bright and robust dye is paramount for generating high-quality data in biological imaging and sensing applications. This guide provides a detailed comparison of BDP R6G amine hydrochloride, a borondipyrromethene (BODIPY) dye, with its traditional counterpart, Rhodamine 6G (R6G). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance at a Glance: this compound vs. Rhodamine 6G
This compound distinguishes itself with exceptional brightness and photostability, key attributes for demanding fluorescence-based experiments. A direct comparison of their core photophysical properties reveals the advantages offered by the BODIPY scaffold.
| Property | This compound | Rhodamine 6G |
| Excitation Maximum (λex) | 530 nm | ~530 nm |
| Emission Maximum (λem) | 548 nm | ~555 nm |
| Quantum Yield (Φf) | 0.96 [1] | ~0.95[2][3] |
| Molar Extinction Coefficient (ε) | High (characteristic of BODIPY dyes) | High |
| Photostability | High (characteristic of BODIPY dyes) | Moderate |
| pH Sensitivity | Low | Moderate |
| Reactive Group | Primary Amine | None (in its common form) |
Key Takeaway: With a quantum yield of 0.96, this compound is intrinsically one of the brightest fluorophores available in its spectral range, marginally outperforming Rhodamine 6G.[1][2][3] The primary advantage of BDP R6G lies in the inherent photostability of the BODIPY core, which translates to longer observation times and reduced signal loss under continuous illumination.
Brightness and Photostability: A Deeper Dive
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While both BDP R6G and Rhodamine 6G possess high extinction coefficients, the near-perfect quantum yield of this compound contributes to its exceptional brightness.[1]
Photostability, or the resistance to photobleaching, is a critical parameter for experiments requiring prolonged or intense light exposure, such as single-molecule tracking and super-resolution microscopy. BODIPY dyes, including BDP R6G, are well-regarded for their superior photostability compared to traditional xanthene dyes like rhodamines. This enhanced stability is attributed to the rigid, bicyclic structure of the BODIPY core, which minimizes non-radiative decay pathways and photochemical degradation.
Experimental Protocols
To facilitate the independent verification and application of these fluorophores, detailed experimental protocols for key performance assessments are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield of a sample (this compound) by comparing it to a well-characterized standard (Rhodamine 6G).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in ethanol.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength (e.g., 510 nm) is within the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample / η_standard)²
where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent (for the same solvent, this term cancels out)
-
Protocol 2: Assessment of Photostability (Photobleaching Assay)
This protocol provides a method to compare the photostability of this compound and Rhodamine 6G by measuring the rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD camera or PMT)
-
Solutions of this compound and Rhodamine 6G at the same concentration in a suitable buffer (e.g., PBS)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare microscope slides with a thin layer of the dye solution.
-
Image Acquisition:
-
Focus on the sample and adjust the illumination intensity and detector settings to obtain a good signal-to-noise ratio.
-
Acquire a time-lapse series of images under continuous illumination. Use the same illumination power and acquisition settings for both dyes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The rate of intensity decay is indicative of the rate of photobleaching. A slower decay rate signifies higher photostability.
-
For a more quantitative comparison, the photobleaching quantum yield (Φ_pb) can be calculated, which is the number of molecules photobleached per photon absorbed. This requires more complex instrumentation and analysis to accurately determine the number of absorbed photons.
-
Protocol 3: Amine-Reactive Labeling of Biomolecules
This compound contains a primary amine group that can be used for conjugation to biomolecules containing reactive groups such as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. The following is a general protocol for labeling proteins with an NHS ester-functionalized molecule.
Materials:
-
This compound
-
Biomolecule to be labeled (e.g., a protein with an available NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or dialysis tubing for purification
-
DMSO (anhydrous)
Procedure:
-
Dissolve the Biomolecule: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Dissolve this compound in a small amount of DMSO.
-
Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific application. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (e.g., 280 nm) and the dye (530 nm).
Visualizing the Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for quantum yield determination and bioconjugation.
Caption: Workflow for determining fluorescence quantum yield.
Caption: General workflow for bioconjugation of BDP R6G amine.
Conclusion
This compound presents a compelling alternative to traditional fluorophores like Rhodamine 6G, offering superior brightness and photostability. Its primary amine functionality also provides a versatile handle for covalent attachment to a wide range of biomolecules. For researchers seeking to push the boundaries of fluorescence-based methodologies, the enhanced performance of this compound warrants strong consideration. The provided protocols offer a starting point for the direct comparison and application of this high-performance dye in your specific research context.
References
A Head-to-Head Comparison: BDP R6G Amine Hydrochloride vs. Alexa Fluor 532
In the realm of fluorescence microscopy and cellular imaging, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of two popular green-yellow fluorescent dyes: BDP R6G amine hydrochloride and Alexa Fluor 532. This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear look at their performance characteristics supported by experimental data and protocols.
Overview of the Fluorophores
This compound is a borondipyrromethene (BODIPY) based dye known for its high fluorescence quantum yield and sharp emission spectra. BODIPY dyes are often characterized by their environmental insensitivity, meaning their fluorescence is less affected by changes in solvent polarity and pH. The amine group on this particular variant allows for covalent conjugation to biomolecules.
Alexa Fluor 532 is a sulfonated rhodamine derivative from a widely recognized family of fluorescent dyes. The sulfonation process enhances water solubility and reduces the tendency of the dye to aggregate, leading to brighter and more photostable conjugates. Alexa Fluor 532 is spectrally similar to BDP R6G and is a popular choice for applications requiring bright and robust fluorescence.
Quantitative Performance Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 532.
| Property | This compound | Alexa Fluor 532 |
| Excitation Maximum (nm) | 530[1][2] | 532[3] |
| Emission Maximum (nm) | 548[1][2] | 554[3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~76,000 | 81,000 |
| Fluorescence Quantum Yield (Φ) | 0.96[1][2] | 0.61[4] |
| Calculated Brightness (ε x Φ) | 72,960 | 49,410 |
| Photostability | Described as very photostable[5][6][7] | Demonstrated high photostability with a measured half-life of 7,000s under constant LED illumination[8] |
| pH Sensitivity | Generally low for BODIPY dyes[6] | Insensitive over a wide pH range[3] |
Note on Brightness: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. This theoretical value provides a good estimate of the dye's performance in a given application. Based on this calculation, this compound exhibits a higher theoretical brightness than Alexa Fluor 532.
Experimental Protocols
Accurate and reproducible assessment of fluorescent dye performance relies on standardized experimental protocols. Below are detailed methodologies for a common application and for a key performance characteristic.
Immunofluorescence Staining Protocol
This protocol describes an indirect immunofluorescence staining workflow, a common application for amine-reactive dyes once conjugated to secondary antibodies.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (unlabeled) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the secondary antibody, conjugated to either BDP R6G or Alexa Fluor 532, diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filter sets for the respective dyes.
-
Photostability (Photobleaching) Assay Protocol
This protocol outlines a method to quantify the photostability of fluorescent dyes.
-
Sample Preparation:
-
Prepare slides of fluorescently labeled cells or beads using the immunofluorescence protocol described above.
-
Ensure a consistent density of the fluorescent label across samples.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a region of interest with clear and uniform fluorescence.
-
Set the microscope to continuously acquire images of the same field of view over a set period (e.g., every 10 seconds for 5 minutes).
-
Use a consistent and high-intensity light source to induce photobleaching.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time zero).
-
Plot the normalized fluorescence intensity against time.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability. The half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from this data.
-
Visualizations
Experimental Workflow for Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence staining.
Logical Relationship of Performance Metrics
Caption: Factors influencing fluorescent dye performance.
Conclusion
Both this compound and Alexa Fluor 532 are high-performance fluorescent dyes suitable for a wide range of applications in biological research.
This compound stands out for its exceptionally high quantum yield, which translates to a greater theoretical brightness.[1][2] This makes it an excellent choice for detecting low-abundance targets or in situations where maximizing signal is critical. Like other BODIPY dyes, it is known for its good photostability and low sensitivity to environmental factors.[5][6][7]
Alexa Fluor 532 is a well-established and reliable fluorophore known for its excellent photostability and pH insensitivity.[3][8] Its high water solubility due to sulfonation makes it less prone to aggregation, which can be a significant advantage when labeling proteins.[9] While its theoretical brightness is lower than that of BDP R6G, it remains a very bright and robust dye for various imaging applications, including flow cytometry and super-resolution microscopy.[3]
The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications demanding the highest possible brightness, this compound may be the preferred option. For researchers prioritizing a well-characterized dye with a long history of reliable performance and excellent water solubility, Alexa Fluor 532 is a strong contender. For optimal results, it is always recommended to empirically test different fluorophores under the specific experimental conditions.
References
- 1. BDP R6G amine (A270099) | Antibodies.com [antibodies.com]
- 2. BDP R6G amine, 2183473-06-3 | BroadPharm [broadpharm.com]
- 3. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Invitrogen Alexa Fluor 532 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]
A Comparative Guide to Assessing the Purity of BDP R6G Amine Hydrochloride Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, ensuring the purity of dye conjugates is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of methodologies to assess the purity of BDP R6G amine hydrochloride conjugates, alongside common alternatives such as Alexa Fluor™ 532 amine and Cy®3 amine. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection and quality control of these critical reagents.
Performance Comparison of Amine-Reactive Dyes
The selection of a fluorescent dye for conjugation is often guided by its intrinsic photophysical properties and its performance post-conjugation. BDP R6G is a BODIPY-based dye known for its sharp emission spectrum and high quantum yield. Below is a comparison of its key performance indicators against popular alternatives.
| Parameter | BDP R6G | Alexa Fluor™ 532 | Cy®3 |
| Excitation Max (nm) | 530[1] | ~532 | ~550 |
| Emission Max (nm) | 548[1] | ~554 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | >80,000[2] | ~150,000[3] |
| Quantum Yield (Φ) | 0.96[1] | Not specified for amine | Not specified for amine |
| Purity Specification | ≥95% (by ¹H NMR and HPLC-MS)[1][4] | Not specified for amine | Not specified for amine |
| Molecular Weight ( g/mol ) | 474.78 (HCl salt)[1] | Not specified for amine | ~900.90[5] |
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a thorough assessment of the purity of fluorescent dye-amine conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the purity of the dye-amine and its conjugates by separating the main component from unreacted starting materials, degradation products, and other impurities.
Objective: To separate and quantify the main dye-amine peak from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
This compound standard
-
Alternative dye-amine standard (e.g., Alexa Fluor™ 532 amine, Cy®3 amine)
Procedure:
-
Sample Preparation: Dissolve a small amount of the dye-amine in a suitable solvent (e.g., 50:50 ACN/water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis at the dye's absorption maximum (e.g., 530 nm for BDP R6G) and/or fluorescence detection with appropriate excitation and emission wavelengths.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the main peak and to identify impurities based on their mass-to-charge ratio (m/z).
Objective: To confirm the molecular weight of the BDP R6G amine and to identify any impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
Utilize the same HPLC method as described above.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Parameters (Example for BDP R6G amine):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Compare the observed m/z of the main peak with the theoretical molecular weight of the dye-amine. Analyze the m/z of minor peaks to identify potential impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the identity of the compound and to detect and quantify impurities, particularly those with different proton environments.
Objective: To verify the chemical structure of the BDP R6G amine and to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dye-amine in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the BDP R6G amine structure. Impurities will present as additional peaks in the spectrum. The relative integration of impurity peaks to the main compound's peaks can be used for quantification.
Mandatory Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound conjugates.
Performance After Conjugation: Degree of Labeling
After confirming the purity of the starting dye-amine, it is crucial to characterize the final conjugate. The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter.
Spectrophotometric Determination of DOL
Objective: To calculate the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Purification: Remove all unconjugated dye from the conjugate solution using size-exclusion chromatography or dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max, e.g., 530 nm for BDP R6G).
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at its A_max
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Caption: Logical relationship for calculating the Degree of Labeling (DOL).
Conclusion
The purity of this compound and its conjugates is critical for the success of fluorescence-based assays. A combination of RP-HPLC for purity assessment, LC-MS for identity confirmation, and ¹H NMR for structural verification provides a robust quality control strategy. When compared to alternatives, BDP R6G offers a high quantum yield, making it a bright and sensitive fluorescent label. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently assess the quality of their dye conjugates and ensure the reliability of their experimental results.
References
A Comparative Guide to the Quantum Yield of BDP R6G Amine Hydrochloride and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the sensitivity and accuracy of experimental results. A key parameter in this selection is the fluorescence quantum yield (Φf), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. This guide provides a comparative analysis of the quantum yield of BDP R6G amine hydrochloride against other widely used fluorescent dyes, supported by a detailed experimental protocol for its determination.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a fluorophore. A higher quantum yield indicates a brighter and more efficient dye, which is highly desirable for applications requiring high sensitivity. This compound is a borondipyrromethene-based dye that spectrally matches the well-known Rhodamine 6G. It is characterized by a high quantum yield, making it an excellent choice for various fluorescence-based assays.
Comparative Analysis of Quantum Yields
The following table summarizes the fluorescence quantum yields of this compound and other commonly used fluorescent dyes. It is important to note that the quantum yield can be influenced by the solvent, pH, and temperature of the environment.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent/Conditions |
| This compound | 530 | 548 | 0.96 | - |
| Rhodamine 6G | 530 | 555 | ~0.95 | Ethanol[1][2][3] |
| Fluorescein (B123965) (FITC) | 495 | 525 | ~0.92 | 0.1 M NaOH[2][4][5] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Aqueous Buffer[6][7][8] |
| Alexa Fluor 555 | 555 | 565 | 0.1 | Aqueous Buffer[6] |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Aqueous Buffer[6] |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Aqueous Buffer[6] |
| Cy3 | ~550 | ~570 | 0.15 | Varies[9] |
| Cy5 | ~650 | ~670 | 0.27 | Varies[9] |
| BODIPY (unsubstituted) | 503 | 512 | ~1.0 | Varies[10] |
*The quantum yields of cyanine (B1664457) dyes can be highly dependent on their environment and molecular conformation.
Experimental Protocol: Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, deionized water, PBS)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Sample of unknown quantum yield (e.g., this compound)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard plots, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Experimental Workflow
Conclusion
This compound exhibits an exceptionally high fluorescence quantum yield of 0.96, positioning it as a superior alternative to many commonly used fluorescent dyes. Its brightness and efficiency make it an ideal candidate for a wide range of applications in research and drug development, particularly in assays where high sensitivity is paramount. When selecting a fluorophore, it is essential to consider not only its quantum yield but also other photophysical properties such as its absorption and emission spectra, photostability, and sensitivity to environmental factors. The provided experimental protocol offers a reliable method for researchers to verify and compare the quantum yields of different fluorophores in their specific experimental contexts.
References
- 1. omlc.org [omlc.org]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. stressmarq.com [stressmarq.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. Cyanine - Wikipedia [en.wikipedia.org]
- 10. BODIPY - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Long-Term Stability of BDP R6G Amine Hydrochloride Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of BDP R6G amine hydrochloride conjugates against other common fluorescent dye classes. The information presented herein is supported by a summary of available data and established principles of fluorescent dye chemistry, intended to aid in the selection of appropriate fluorophores for long-term applications.
Introduction to BDP R6G and Fluorescent Dye Stability
BDP R6G is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH. The amine hydrochloride form of BDP R6G provides a reactive handle for conjugation to various biomolecules. The long-term stability of a fluorescent conjugate is a critical parameter for the reliability and reproducibility of experimental results, particularly in applications such as long-term cell tracking, high-content screening, and diagnostic assays. Stability can be broadly categorized into photostability (resistance to light-induced degradation) and chemical stability (resistance to degradation under specific storage and experimental conditions).
Quantitative Comparison of Fluorescent Dye Stability
While direct, long-term comparative studies on this compound conjugates are not extensively published, the following table summarizes the general stability characteristics of the BODIPY class of dyes in comparison to other popular fluorescent dye families. The data is compiled from various sources and represents a qualitative to semi-quantitative consensus in the field.
| Feature | BDP (BODIPY) Dyes (e.g., BDP R6G) | Rhodamine Dyes (e.g., TRITC) | Cyanine Dyes (e.g., Cy5) | Fluorescein (B123965) Dyes (e.g., FITC) |
| Photostability | High to Very High[1] | Moderate to High | Low to Moderate | Low |
| Chemical Stability (pH) | High (largely pH-insensitive)[2] | High | Moderate (can be sensitive to pH extremes) | Low (fluorescence is pH-dependent) |
| Susceptibility to Oxidation | Low to Moderate | Moderate | High | Moderate |
| Long-Term Storage (Solid) | Excellent (when stored at -20°C, desiccated) | Good | Good | Fair |
| Long-Term Storage (in Solution) | Good (in anhydrous DMSO at -20°C) | Fair to Good | Poor to Fair (prone to aggregation) | Poor |
| Long-Term Storage (Conjugate) | Good to Excellent (stable amide bond with NHS ester conjugation)[3][4] | Good (stable thiourea (B124793) bond with isothiocyanate, though less stable than amide)[4] | Fair (can be susceptible to degradation) | Fair (conjugate stability can be an issue)[] |
Experimental Protocols
Below are detailed methodologies for assessing the long-term stability of fluorescent dye conjugates.
Protocol 1: Long-Term Stability of Dye-Protein Conjugates in Solution
This protocol outlines a method to assess the chemical stability of a fluorescently labeled protein stored under various conditions over an extended period.
1. Materials:
- This compound (or other amine-reactive dye)
- N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) for amine conjugation
- Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous dimethyl sulfoxide (B87167) (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer and Fluorometer
- -20°C and 4°C storage facilities
- Light-blocking storage tubes
2. Conjugation of BDP R6G to Protein:
- Dissolve this compound and an equimolar amount of NHS in anhydrous DMSO.
- Add a 1.5-fold molar excess of EDC to the solution and incubate for 15 minutes at room temperature to form the BDP R6G-NHS ester.
- Dissolve the protein in PBS at a concentration of 5-10 mg/mL.
- Add the activated BDP R6G-NHS ester solution to the protein solution at a molar ratio of 10:1 (dye:protein).
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Separate the dye-protein conjugate from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
3. Long-Term Stability Assessment:
- Determine the initial fluorescence intensity and absorbance of the conjugate solution.
- Aliquot the conjugate solution into multiple light-blocking tubes.
- Store the aliquots under the following conditions:
- -20°C (frozen)
- 4°C (refrigerated)
- Room temperature (e.g., 22°C)
- At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), remove one aliquot from each storage condition.
- Allow the frozen samples to thaw completely at room temperature.
- Measure the fluorescence intensity and absorbance of each sample.
- Calculate the percentage of remaining fluorescence relative to the initial measurement at time zero.
Protocol 2: Accelerated Photostability Testing of Fluorescent Conjugates
This protocol describes a method to evaluate the photostability of a fluorescent conjugate by exposing it to a controlled, high-intensity light source.
1. Materials:
- Fluorescent dye conjugate solution (from Protocol 1)
- Fluorometer with a temperature-controlled sample holder and a continuous illumination source
- Quartz cuvette
- Light source with a known and stable power output (e.g., Xenon arc lamp)
- Neutral density filters
2. Experimental Procedure:
- Place the fluorescent conjugate solution in a quartz cuvette and place it in the fluorometer.
- Set the excitation and emission wavelengths to the maxima for the specific dye.
- Record the initial fluorescence intensity (F₀).
- Continuously illuminate the sample with the excitation light source at a constant power.
- Record the fluorescence intensity (F) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).
- The rate of photobleaching can be quantified by fitting the decay of fluorescence intensity over time to an exponential decay function.
Visualizations
Caption: Workflow for assessing the long-term chemical stability of fluorescent conjugates.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Conclusion
This compound, as a member of the BODIPY dye family, is expected to form highly stable conjugates, particularly in terms of photostability and pH insensitivity. This makes it a strong candidate for long-term studies where signal integrity is paramount. However, for any critical application, it is essential to perform in-house stability studies using the specific conjugate and storage conditions relevant to the planned experiments. The provided protocols offer a framework for conducting such validation, ensuring the reliability and accuracy of your research data.
References
BDP R6G amine hydrochloride performance in super-resolution microscopy vs other dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides an objective comparison of the performance of BDP R6G amine hydrochloride against other commonly used dyes in super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). The information presented is supported by experimental data to aid researchers in selecting the optimal dye for their specific application.
Performance Overview
This compound is a borondipyrromethene (BODIPY) based dye that spectrally matches the rhodamine 6G (R6G) channel.[1] It is characterized by a high fluorescence quantum yield and is known for its brightness and photostability, making it a promising candidate for various fluorescence microscopy applications.[2] However, its performance in super-resolution microscopy, particularly in comparison to established dyes, requires detailed evaluation.
Key Performance Metrics in Super-Resolution Microscopy
The suitability of a fluorophore for super-resolution microscopy is determined by several key photophysical parameters:
-
Photostability: The ability of a dye to resist photobleaching under intense laser irradiation is crucial for the long acquisition times often required in super-resolution imaging.[3][4]
-
Brightness (Photon Count): The number of photons emitted per switching event or per unit time directly impacts the signal-to-noise ratio and the localization precision.[3]
-
Localization Precision: In localization-based techniques like STORM, the precision with which the center of a single molecule can be determined dictates the final image resolution.[5]
-
Blinking Characteristics (for STORM): The ability of a dye to photoswitch between a fluorescent "on" state and a dark "off" state is the fundamental principle of STORM. Optimal blinking kinetics involve a low duty cycle (fraction of time in the "on" state) and a sufficient number of switching cycles before photobleaching.[3]
Quantitative Comparison of Dyes
To provide a clear comparison, the following tables summarize the key photophysical properties of this compound and a selection of alternative dyes commonly used in STED and STORM microscopy. It is important to note that the performance of dyes can be highly dependent on the specific experimental conditions, including the imaging buffer composition and laser powers used.
Table 1: Photophysical Properties of Dyes for Super-Resolution Microscopy
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| This compound | 530 | 548 | 0.96 | Not specified |
| Alexa Fluor 555 | 555 | 565 | 0.1 | 155,000 |
| Rhodamine 6G | 528 | 551 | 0.95 | 116,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 270,000 |
| Cy5 | 649 | 670 | 0.28 | 250,000 |
| Atto 488 | 501 | 523 | 0.8 | 90,000 |
| CF®568 | 562 | 583 | 0.82 | 100,000 |
Note: Data for this compound is from supplier information. Data for other dyes is compiled from various sources and may vary depending on the measurement conditions.
Table 2: Performance in STORM Microscopy
| Dye | Average Photons per Localization | Localization Precision (nm) | On/Off Duty Cycle | Photostability/Switching Cycles |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alexa Fluor 647 | ~1500-6000 | ~10-20 (xy), ~30-50 (z) | Low (~0.001) | High |
| Cy5 | ~2500 | ~20 | Moderate | Moderate |
| Atto 488 | ~1300 | ~20-30 | Low | High |
| CF®568 | ~1000-2000 | ~20-30 | Low | High |
Note: Performance metrics are highly dependent on the specific STORM buffer and imaging conditions. The data for Alexa Fluor 647, Cy5, Atto 488, and CF®568 are representative values from published studies.[3][6][7]
Table 3: Performance in STED Microscopy
| Dye | Photostability under STED conditions | STED Resolution Achieved |
| This compound | Data not available | Data not available |
| Alexa Fluor 555 | Moderate | ~50-70 nm |
| **Rhodamine Derivatives (e.g., TMR, SiR) ** | High | ~30-60 nm |
| Atto 594 | High | ~40-60 nm |
Note: Photostability and achievable resolution in STED are dependent on the depletion laser power, sample preparation, and the specific biological structure being imaged.[8][9]
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving high-quality super-resolution images. Below are representative protocols for antibody labeling, and sample preparation for STORM and STED microscopy.
Antibody Labeling with this compound
This protocol describes the conjugation of this compound to primary or secondary antibodies.
Materials:
-
This compound (or its NHS ester derivative for simpler conjugation)
-
Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes and general lab equipment
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve this compound (or its NHS ester) in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 can be used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~530 nm for BDP R6G).
STORM Sample Preparation and Imaging
This protocol outlines the steps for preparing immunolabeled cells for STORM imaging.
Materials:
-
Cells grown on high-precision glass coverslips (#1.5)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary and dye-labeled secondary antibodies
-
STORM imaging buffer (see below)
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with 3% BSA for 1 hour.
-
Immunolabeling: Incubate with the primary antibody for 1 hour, followed by washing and incubation with the dye-labeled secondary antibody for 1 hour.
-
Washing: Wash the sample thoroughly with PBS.
-
Imaging: Mount the coverslip on a microscope slide with a few drops of STORM imaging buffer.
STORM Imaging Buffer Recipe (MEA-based):
A common STORM imaging buffer includes an oxygen scavenging system and a thiol to promote photoswitching.[10]
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase + 50 µL of 17 mg/mL catalase in 200 µL Buffer A
-
1 M MEA (cysteamine) Solution: 77 mg MEA in 1 mL of 0.25 N HCl
Final Imaging Buffer: Just before imaging, mix 7 µL of GLOX solution and 70 µL of 1 M MEA with 620 µL of Buffer B.
STED Sample Preparation
This protocol provides a general workflow for preparing samples for STED microscopy.
Materials:
-
Similar to STORM preparation (cells, fixation, permeabilization, blocking, and antibodies)
-
Antifade mounting medium optimized for STED (e.g., ProLong Diamond or Vectashield)
Procedure:
-
Follow steps 1-5 from the STORM sample preparation protocol. The labeling density is critical for STED, so using higher antibody concentrations may be beneficial.
-
Mounting: Mount the coverslip on a microscope slide using an appropriate antifade mounting medium. The refractive index of the mounting medium should be matched to the immersion oil of the objective lens for optimal performance.
-
Sealing: Seal the edges of the coverslip with nail polish or a sealant to prevent drying and movement.
Visualizations
Antibody Labeling Workflow
Caption: Workflow for conjugating this compound to an antibody.
STORM Imaging Experimental Workflow
References
- 1. Item - Resolution Doubling in 3D-STORM Imaging through Improved Buffers - Public Library of Science - Figshare [plos.figshare.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and photophysical characterization of the small ultra-red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress on single-molecule localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution Doubling in 3D-STORM Imaging through Improved Buffers | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mvi-inc.com [mvi-inc.com]
Safety Operating Guide
Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of BDP R6G amine hydrochloride, a fluorescent dye commonly used in molecular biology and other research applications. Adherence to these protocols is essential for protecting laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The potentially hazardous nature of this compound necessitates stringent safety measures.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat. | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound. |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound involves its collection as chemical waste for incineration by a licensed professional waste disposal service.[1] Due to its nature as a fluorescent dye, it should be treated as hazardous waste.[2]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled waste container
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3]
-
Containerization:
-
For solid waste, carefully transfer the powder into a designated waste container. Avoid generating dust.
-
For solutions, pour the waste into a sealed, leak-proof container. Ensure the container material is compatible with the solvent used (e.g., DMF, DMSO, alcohols).[4]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal company.[5] Never dispose of this chemical down the drain or in regular trash.[2][3]
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
It is important to note that while some amine hydrochlorides may be neutralized to their free amine form before disposal, this guide recommends direct disposal of this compound as hazardous chemical waste due to its fluorescent properties and the lack of a specific safety data sheet (SDS) detailing a neutralization protocol.[6] Always consult your institution's specific guidelines and the material's SDS if available.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
